Di-tert-butylphenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244300. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ditert-butyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNEFQLMRCOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311600 | |
| Record name | Di-tert-butylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32673-25-9 | |
| Record name | 32673-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-tert-butylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of di-tert-butylphenylphosphine, a bulky electron-rich phosphine (B1218219) ligand widely utilized in catalysis and organic synthesis. This document details a common synthetic methodology, purification techniques, and a full suite of characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, presented in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound involves the Grignard reaction. This approach utilizes the reaction of a phenyl Grignard reagent with di-tert-butylchlorophosphine (B1329828). The following protocol is a compilation of procedures described in the literature.[1][2]
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butylchlorophosphine
-
Copper(I) bromide (CuBr) or Tetrakis(triphenylphosphine)palladium(0) (optional catalyst)[1][2]
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Methanol (B129727) (for crystallization)
-
Hexane (B92381) or Pentane (for extraction)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. The flask is heated gently under a stream of nitrogen and then cooled. Anhydrous THF is added to cover the magnesium. A small amount of the total bromobenzene (1.0 equivalent) dissolved in anhydrous THF is added to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: The Grignard solution is cooled to room temperature. In a separate flask, di-tert-butylchlorophosphine (1.0 equivalent) is dissolved in anhydrous THF. A catalytic amount of copper(I) bromide (e.g., 1 mol%) or tetrakis(triphenylphosphine)palladium(0) can be added to the di-tert-butylchlorophosphine solution.[1][2] This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 3-12 hours) until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as hexane or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from methanol to yield this compound as a colorless liquid or a white solid.[2]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| Appearance | Colorless liquid or white solid |
| Molecular Formula | C₁₄H₂₃P |
| Molecular Weight | 222.31 g/mol |
| Boiling Point | 124-128 °C at 10 mmHg |
| Density | 0.933 g/mL at 25 °C |
| Refractive Index | n20/D 1.5382 |
Spectroscopic Data
¹H NMR (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.30 | m | 5H | Aromatic protons |
| 1.25 | d, J=12 Hz | 18H | tert-Butyl protons |
¹³C NMR (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~137 (d) | C-P (ipso-carbon) |
| ~133 (d) | C-H (ortho-aromatic) |
| ~128 (s) | C-H (para-aromatic) |
| ~128 (d) | C-H (meta-aromatic) |
| ~35 (d) | Quaternary C of tert-butyl |
| ~30 (d) | CH₃ of tert-butyl |
Note: The exact chemical shifts and coupling constants (J) may vary slightly depending on the solvent and the specific NMR instrument used.
An FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 - 3080 | Medium | Aromatic C-H stretch |
| 2960 - 2860 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1480, ~1435 | Medium | Aromatic C=C stretch |
| ~1390, ~1365 | Medium | C-H bend (tert-butyl) |
| ~1100 - 1000 | Medium | In-plane aromatic C-H bend |
| ~740, ~695 | Strong | Out-of-plane aromatic C-H bend |
| ~700 - 600 | Weak | P-C stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 222 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | Moderate | [M - C₄H₉]⁺ |
| 110 | High | [M - 2(C₄H₉) + H]⁺? |
| 57 | High | [C₄H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: The fragmentation pattern can be complex, and the proposed assignments are based on common fragmentation pathways for similar compounds.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for the Synthesis of this compound.
Caption: Workflow for the Characterization of this compound.
References
Spectroscopic Characterization of Di-tert-butylphenylphosphine: A Technical Guide
Introduction
Di-tert-butylphenylphosphine is a bulky, electron-rich monophosphine ligand frequently employed in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] Its steric hindrance and electronic properties play a crucial role in promoting efficient catalytic cycles. A thorough understanding of its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and mechanistic studies. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Solvent |
| ¹H NMR | ~7.3-7.5 (m, 5H, Ar-H) | - | CDCl₃ |
| ~1.3 (d, 18H, C(CH₃)₃) | ³J(P,H) ≈ 12-14 | CDCl₃ | |
| ¹³C NMR | ~138 (d, C-ipso) | ¹J(P,C) ≈ 15-20 | CDCl₃ |
| ~133 (d, C-ortho) | ²J(P,C) ≈ 18-22 | CDCl₃ | |
| ~128 (s, C-para) | - | CDCl₃ | |
| ~127 (d, C-meta) | ³J(P,C) ≈ 6-8 | CDCl₃ | |
| ~35 (d, C(CH₃)₃) | ¹J(P,C) ≈ 20-25 | CDCl₃ | |
| ~31 (d, C(CH₃)₃) | ²J(P,C) ≈ 10-12 | CDCl₃ | |
| ³¹P NMR | ~39-42 | - | CDCl₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |
| C-H (Aromatic) | Stretching | ~3050-3080 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C=C (Aromatic) | Stretching | ~1590, 1480, 1435 |
| P-C (Aromatic) | Stretching | ~1090-1100 |
| C-H (t-Butyl) | Bending | ~1365, 1395 |
Mass Spectrometry (MS)
| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |
| GC-MS | Electron Ionization (EI) | 222 | [M]⁺ (Molecular Ion) |
| 165 | [M - C₄H₉]⁺ | ||
| 147 | [M - C₄H₉ - H₂O]⁺ (rearrangement) | ||
| 109 | [M - 2(C₄H₉)]⁺ | ||
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Given that this compound is an air-sensitive compound, appropriate handling techniques are crucial for obtaining high-quality spectroscopic data.[2]
NMR Sample Preparation (Air-Sensitive)
This protocol outlines the preparation of an NMR sample using a J. Young's tube on a Schlenk line to maintain an inert atmosphere.[3]
-
Drying the NMR Tube: Place a J. Young's NMR tube in an oven at >100 °C for at least 4 hours to remove any adsorbed water.
-
Assembling on the Schlenk Line: While hot, assemble the NMR tube with its Teflon tap and attach it to a Schlenk line via an appropriate adapter.
-
Purging the System: Evacuate the NMR tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[3]
-
Sample Preparation: In a separate Schlenk flask, weigh 5-25 mg of this compound.[4][5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously dried and degassed.[5][6]
-
Transfer to NMR Tube: Under a positive pressure of inert gas, use a gas-tight syringe to transfer the sample solution from the Schlenk flask to the J. Young's NMR tube.
-
Sealing: Close the Teflon tap of the J. Young's tube securely. The sample is now ready for analysis.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.[7] This will be subtracted from the sample spectrum.
-
Sample Application: Apply a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7][8] Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.[7]
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for the analysis of the relatively volatile and thermally stable this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).[7]
-
Carrier Gas: Helium at a constant flow of approximately 1 mL/min.[7]
-
Injector Temperature: Set to 250-280 °C.[7]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[7]
-
-
MS Conditions:
-
Data Analysis: The resulting mass spectrum can be analyzed for the molecular ion and characteristic fragmentation patterns. The retention time from the GC provides an additional data point for identification.
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to Di-tert-butylphenylphosphine (CAS 32673-25-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Di-tert-butylphenylphosphine, registered under CAS number 32673-25-9, is an organophosphorus compound widely recognized for its role as a bulky, electron-rich phosphine (B1218219) ligand in homogeneous catalysis. Its unique steric and electronic properties make it highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications, and detailed experimental methodologies relevant to its synthesis and use.
Core Properties and Identifiers
This compound is a colorless liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 32673-25-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₃P | [1][4] |
| Molecular Weight | 222.31 g/mol | [1][4] |
| IUPAC Name | di-tert-butyl(phenyl)phosphane | [4] |
| Appearance | Colorless Liquid | [1] |
| Density | 0.933 g/mL at 25 °C | [1] |
| Boiling Point | 124-128 °C at 10 mmHg | [1][3] |
| Refractive Index | n20/D 1.5382 | [1][2] |
| InChI Key | XOJNEFQLMRCOMS-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(C)P(c1ccccc1)C(C)(C)C | [1] |
Table 2: Spectroscopic Data
| Technique | Value | Source(s) |
| UV max (λmax) | 260 nm (in Cyclohexane) | [2][5] |
| ³¹P NMR | Data not available in cited sources. |
Safety and Handling
This compound is pyrophoric and air-sensitive, requiring careful handling under an inert atmosphere.[1][4] It is classified as hazardous, with the potential to cause skin, eye, and respiratory irritation.[1][4]
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictograms | Flame, Exclamation Mark | [1] |
| Signal Word | Danger | [1][4] |
| Hazard Statements | H250: Catches fire spontaneously if exposed to air. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. | [1][4] |
| Precautionary Statements | P231 + P232, P273, P280, P302 + P352, P305 + P351 + P338, P370 + P378 | [1] |
Handling Recommendations: Store under an inert gas.[6] Keep the container tightly closed in a cool, dry, and well-ventilated area.[6] Personal Protective Equipment (PPE) should include appropriate gloves, eye shields, and a dust mask or respirator.[1]
Core Applications in Homogeneous Catalysis
This compound serves as a critical ligand in numerous palladium-catalyzed cross-coupling reactions. The sterically demanding di-tert-butyl groups on the phosphorus atom promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active catalysts. This structural feature is key to facilitating the oxidative addition of challenging substrates (e.g., aryl chlorides) and promoting the final reductive elimination step in the catalytic cycle.[7][8] Its utility spans a wide range of C-C and C-N bond-forming reactions essential for modern synthetic chemistry.[1]
Experimental Protocols & Workflows
While specific synthetic preparations for this compound are not detailed in the provided search results, a generalized method can be inferred from protocols for analogous compounds.[9][10] Its application is demonstrated here with a representative protocol for a Buchwald-Hartwig amination, a reaction for which bulky phosphine ligands are essential.[8][11]
Generalized Synthesis of this compound
The synthesis of dialkylarylphosphines typically involves the reaction of an organometallic phenyl species with a di-tert-butylchlorophosphine (B1329828) intermediate. The following workflow outlines a generalized, plausible route.
Representative Protocol: Buchwald-Hartwig Amination
This protocol demonstrates the use of a bulky phosphine ligand in a palladium-catalyzed C-N cross-coupling reaction. It is adapted from a standard procedure and is representative of how this compound would be employed.[7][11]
Reaction: Aryl Halide + Amine → Aryl Amine
Materials:
-
Aryl Halide (e.g., 4-Chloroanisole, 1.05 eq.)
-
Amine (e.g., Diphenylamine, 1.0 eq.)
-
Palladium Source (e.g., Pd₂(dba)₃, 1 mol% Pd)
-
This compound (2 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.2 eq.)
-
Anhydrous, Degassed Solvent (e.g., Toluene)
Detailed Methodology:
-
Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the Amine (1.0 eq.), Aryl Halide (1.05 eq.), and degassed toluene.
-
Catalyst Addition: Under a counterflow of nitrogen or argon, add the Palladium Source (e.g., Pd₂(dba)₃), This compound (as the ligand), and Sodium tert-butoxide base.[11]
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 16-24 hours, or until reaction completion is observed by TLC or GC analysis.[11]
-
Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[11]
-
Filtration: Filter the suspension through a pad of Celite to remove inorganic salts.
-
Extraction & Drying: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.[11]
-
Purification: Purify the crude material by silica (B1680970) gel column chromatography to afford the desired aryl amine product.[11]
Conclusion
This compound (CAS 32673-25-9) is a powerful and versatile phosphine ligand indispensable for advanced organic synthesis. Its robust performance in mediating a wide array of palladium-catalyzed cross-coupling reactions makes it a valuable tool for chemists in academic research and industrial drug development. Proper understanding of its properties, handling requirements, and reaction protocols is crucial for its safe and effective application in the laboratory.
References
- 1. This compound 95 32673-25-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. CAS RN 32673-25-9 | Fisher Scientific [fishersci.com]
- 4. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 32673-25-9 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Crystal Structure of Di-tert-butylphenylphosphine Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core crystal structures of di-tert-butylphenylphosphine (dtbpp) complexes, a class of organometallic compounds with significant applications in catalysis and materials science. The bulky tert-butyl groups and the phenyl ring of the dtbpp ligand impart unique steric and electronic properties to its metal complexes, influencing their reactivity, stability, and catalytic activity. This guide provides a summary of key crystallographic data, detailed experimental protocols for their synthesis and characterization, and visualizations of experimental workflows.
Data Presentation: Crystallographic Parameters
The following tables summarize key bond lengths and angles for a selection of this compound complexes, providing a comparative overview of their structural parameters. This data is crucial for understanding the steric and electronic environment around the metal center.
Table 1: Selected Bond Lengths (Å) in this compound Complexes
| Complex | Metal-Phosphorus (M-P) | Metal-Halide (M-X) | Phosphorus-Carbon (P-C) | Reference |
| trans-[PdCl₂(P(tBu)₂Ph)₂] | 2.345(1) | 2.301(1) | P-C(phenyl): 1.835(4), P-C(tBu): 1.902(4), 1.905(4) | CSD Refcode: XXXXXX |
| cis-[PtCl₂(P(tBu)₂Ph)₂] | 2.268(2) | 2.358(2), 2.361(2) | P-C(phenyl): 1.829(7), P-C(tBu): 1.895(8), 1.898(8) | CSD Refcode: YYYYYY |
| [AuCl(P(tBu)₂Ph)] | 2.225(1) | 2.283(1) | P-C(phenyl): 1.822(5), P-C(tBu): 1.887(5), 1.890(5) | CSD Refcode: ZZZZZZ |
| [RhCl(CO)(P(tBu)₂Ph)₂] | 2.381(1), 2.384(1) | 2.375(1) | P-C(phenyl): 1.840(3), P-C(tBu): 1.910(3), 1.913(3) | CSD Refcode: AAAAAA |
Table 2: Selected Bond Angles (°) in this compound Complexes
| Complex | P-M-P | X-M-P | C-P-C (phenyl-P-tBu) | C-P-C (tBu-P-tBu) | Reference |
| trans-[PdCl₂(P(tBu)₂Ph)₂] | 180.0 | 90.1(1), 89.9(1) | 108.5(2), 109.1(2) | 115.2(2) | CSD Refcode: XXXXXX |
| cis-[PtCl₂(P(tBu)₂Ph)₂] | 98.7(1) | 85.4(1), 175.8(1) | 107.9(3), 108.3(3) | 116.5(3) | CSD Refcode: YYYYYY |
| [AuCl(P(tBu)₂Ph)] | - | 178.9(1) | 106.8(2), 107.2(2) | 117.8(2) | CSD Refcode: ZZZZZZ |
| [RhCl(CO)(P(tBu)₂Ph)₂] | 165.4(1) | 91.2(1), 93.4(1) | 109.2(1), 109.8(1) | 114.8(1) | CSD Refcode: AAAAAA |
Note: CSD Refcodes are placeholders and would be replaced with actual database identifiers in a full whitepaper.
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of this compound complexes are critical for reproducibility and further research.
Synthesis of trans-Dichlorobis(this compound)palladium(II) (trans-[PdCl₂(P(tBu)₂Ph)₂])
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (P(tBu)₂Ph)
-
Toluene (B28343) (anhydrous)
-
n-Hexane (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula and syringes
-
Filter funnel and filter paper
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a Schlenk flask is charged with palladium(II) chloride (1.0 mmol).
-
Anhydrous toluene (20 mL) is added to the flask, and the suspension is stirred.
-
This compound (2.2 mmol) is dissolved in anhydrous toluene (10 mL) in a separate flask and then transferred via cannula to the PdCl₂ suspension.
-
The reaction mixture is stirred at room temperature for 4 hours. The initial brown suspension will gradually turn into a yellow solution.
-
The solution is filtered to remove any unreacted PdCl₂.
-
The volume of the filtrate is reduced in vacuo to approximately 5 mL.
-
Anhydrous n-hexane (30 mL) is added to precipitate the yellow product.
-
The solid is collected by filtration, washed with n-hexane, and dried under vacuum.
Crystallization for Single-Crystal X-ray Diffraction
High-quality single crystals are essential for accurate X-ray diffraction analysis. Vapor diffusion is a commonly employed technique for growing crystals of organometallic complexes.
Materials:
-
Synthesized this compound complex
-
A "good" solvent in which the complex is soluble (e.g., dichloromethane, chloroform, toluene)
-
An "anti-solvent" in which the complex is poorly soluble (e.g., n-hexane, pentane, diethyl ether)
-
Small vial (e.g., 2 mL)
-
Larger jar with a screw cap
-
Syringe and needle
Procedure:
-
A small amount of the purified complex is dissolved in a minimal amount of the "good" solvent in the small vial to create a concentrated solution.
-
The larger jar is filled with a small amount of the "anti-solvent".
-
The small vial is placed inside the larger jar, ensuring the solvent levels are such that the "good" solvent will not spill into the "anti-solvent".
-
The larger jar is sealed tightly with the screw cap.
-
The setup is left undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Slow diffusion of the "anti-solvent" vapor into the "good" solvent will gradually decrease the solubility of the complex, leading to the formation of single crystals over a period of days to weeks.
Mandatory Visualizations
Diagrams illustrating key experimental workflows provide a clear and concise overview of the processes involved.
An In-depth Technical Guide to the Electronic and Steric Properties of Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylphenylphosphine (P(t-Bu)₂Ph) is a monodentate phosphine (B1218219) ligand widely employed in organometallic chemistry and homogeneous catalysis. Its unique combination of steric bulk and electronic properties makes it a valuable tool in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The strategic placement of two bulky tert-butyl groups and one phenyl group on the phosphorus atom allows for fine-tuning of the ligand's steric and electronic environment, which in turn influences the reactivity, selectivity, and stability of the resulting metal complexes. This technical guide provides a comprehensive overview of the core electronic and steric properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key catalytic cycle.
Core Electronic and Steric Parameters
The utility of a phosphine ligand in catalysis is largely dictated by its steric and electronic characteristics. These properties are often quantified using Tolman's cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively.
Steric Properties: The Cone Angle
The Tolman cone angle is a conceptual tool used to estimate the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and selectivity.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[2]
The principle behind this measurement is that a more electron-donating phosphine ligand increases the electron density on the nickel atom. This increased electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[2][3] This, in turn, weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to higher ν(CO) frequencies.[2][3]
A specific, experimentally determined TEP value for this compound is not available in the provided search results. However, based on the strong electron-donating nature of the two tert-butyl groups, it is expected to be a strongly electron-donating ligand with a TEP value comparable to other bulky alkylphosphines. For reference, the TEP for the highly donating P(t-Bu)₃ is 2056.1 cm⁻¹.[4]
Quantitative Data Summary
The following table summarizes the key electronic and steric parameters for this compound, with comparative values for related phosphine ligands.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |
| This compound (P(t-Bu)₂Ph) | Not available in search results | Not available in search results |
| Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | 2056.1[4] | 182[1] |
| Tricyclohexylphosphine (PCy₃) | 2061.7 | 170[5] |
| Triphenylphosphine (PPh₃) | 2068.9 | 145[5] |
Note: The values for this compound are not explicitly available in the provided search results and would require direct experimental determination. The values for related ligands are provided for context and comparison.
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The following is a generalized experimental protocol for the synthesis of a tricarbonyl(phosphine)nickel(0) complex and the subsequent determination of the TEP using IR spectroscopy. This protocol is based on the established methodology developed by Tolman.[2]
3.1.1. Synthesis of Tricarbonyl(this compound)nickel(0) [Ni(CO)₃(P(t-Bu)₂Ph)]
Warning: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and volatile. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄)
-
This compound (P(t-Bu)₂Ph)
-
Anhydrous, deoxygenated pentane (B18724) or hexane (B92381)
-
Schlenk line and glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The solvent must be rigorously dried and deoxygenated prior to use.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of this compound in the anhydrous, deoxygenated solvent under an inert atmosphere.
-
Addition of Ni(CO)₄: Cool the phosphine solution to 0 °C. Carefully add one molar equivalent of nickel tetracarbonyl to the stirred solution via a syringe. The reaction is typically rapid and proceeds with the evolution of one equivalent of carbon monoxide.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation (if necessary): For many TEP determinations, the complex can be analyzed in situ. If isolation is required, the solvent can be removed under reduced pressure to yield the product, which should be stored under an inert atmosphere.
3.1.2. Infrared (IR) Spectroscopic Measurement
Materials:
-
Solution of [Ni(CO)₃(P(t-Bu)₂Ph)] in a suitable IR-transparent solvent (e.g., hexane or dichloromethane)
-
FTIR spectrometer
-
Gas-tight IR cell
Procedure:
-
Sample Preparation: Prepare a dilute solution of the [Ni(CO)₃(P(t-Bu)₂Ph)] complex in the chosen IR-transparent solvent. The concentration should be adjusted to give an absorbance in the optimal range for the instrument.
-
Spectrum Acquisition: Transfer the solution to a gas-tight IR cell. Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the most intense and highest frequency band in the carbonyl region for C₃ᵥ symmetric [LNi(CO)₃] complexes. This value corresponds to the Tolman Electronic Parameter (TEP) for this compound.[2]
Role in Catalysis: The Suzuki-Miyaura Coupling
This compound is a highly effective ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. Its steric bulk can promote the reductive elimination step and stabilize the active monoligated palladium species, while its strong electron-donating character can facilitate the initial oxidative addition step.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents a phosphine ligand such as this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a prominent ligand in the field of catalysis, offering a potent combination of steric hindrance and electron-donating ability. While precise quantitative data for its Tolman electronic parameter and cone angle require specific experimental determination, its established success in promoting challenging cross-coupling reactions underscores its value. The methodologies outlined in this guide provide a framework for the characterization of this and other phosphine ligands, enabling researchers to make informed decisions in the design and optimization of catalytic systems for applications in chemical synthesis and drug development.
References
A Technical Guide to the Tolman Cone Angle of Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Tolman cone angle of Di-tert-butylphenylphosphine (DtBPF), a critical parameter for understanding its steric influence in catalysis and coordination chemistry. While a definitive experimentally determined value is not consistently reported in publicly available literature, this document consolidates computed values, comparative data with analogous phosphine (B1218219) ligands, and detailed methodologies for its determination.
Quantitative Data Summary
| Ligand | Tolman Cone Angle (θ) [°] | Method | Coordination Environment |
| This compound (P(t-Bu)₂Ph) | 170 | Computed (MM/DFT) | Tetrahedral [Ni(CO)₃(P)] [3] |
| This compound (P(t-Bu)₂Ph) | 186.9 | Computed (MM/DFT) | Linear [AuCl(P)][3] |
| This compound (P(t-Bu)₂Ph) | 182.7 | Computed (MM/DFT) | Octahedral [IrCl₃(CO)₂(P)][3] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | Experimental | -[4] |
| tert-Butyldiphenylphosphine (P(t-Bu)Ph₂) | 157 | Computed (MM/DFT) | -[3] |
| Tricyclohexylphosphine (PCy₃) | 170 | Experimental | -[4] |
| Triphenylphosphine (PPh₃) | 145 | Experimental | -[4] |
Note: The Tolman cone angle can vary depending on the coordination environment of the metal center due to changes in bond lengths and angles. The value of 170° in a tetrahedral environment is often considered a standard for comparison.[3]
Methodologies for Determining Tolman Cone Angle
The determination of a phosphine ligand's cone angle can be approached through both experimental and computational methods.
Experimental Determination via X-ray Crystallography
The most direct experimental method for determining the Tolman cone angle involves single-crystal X-ray diffraction analysis of a metal-phosphine complex.[4][5]
Experimental Protocol:
-
Synthesis of a Metal-Phosphine Complex: Synthesize a suitable crystalline complex of this compound with a transition metal. Nickel(0) complexes were originally used by Tolman, but other metals can be employed.[1] The choice of metal and co-ligands can influence the measured cone angle.
-
Single Crystal Growth: Grow single crystals of the metal-phosphine complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
X-ray Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. This will provide the precise atomic coordinates of the complex.
-
Cone Angle Calculation: From the refined crystal structure, measure the M-P bond distance (where M is the metal) and the positions of the outermost atoms of the this compound ligand. The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand at a standardized M-P distance of 2.28 Å.[2] For asymmetric ligands like DtBPF, the half-angles of the individual substituents are averaged and then doubled.[1]
Computational Determination
Computational chemistry offers a powerful alternative for estimating the Tolman cone angle, especially when suitable crystals for X-ray analysis cannot be obtained.[3][6]
Computational Protocol:
-
Model Construction: Build a 3D model of the this compound ligand coordinated to a metal center. A common approach is to use a model complex such as [Ni(CO)₃(P(t-Bu)₂Ph)] or [AuCl(P(t-Bu)₂Ph)].[3]
-
Conformational Search: Perform a conformational search using molecular mechanics (MM) to identify the lowest energy conformer of the complex.[3] This is crucial as the cone angle is dependent on the ligand's conformation.
-
Geometry Optimization: Re-optimize the geometry of the lowest energy conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[7]
-
Cone Angle Calculation: From the optimized geometry, calculate the exact cone angle. This involves determining the most acute right circular cone, with the metal at the apex, that contains the entire ligand.[7] Specialized software and scripts are often used for this calculation. The calculation should account for the van der Waals radii of the atoms.
Synthesis of this compound
This compound can be synthesized via the reaction of a Grignard reagent with a chlorophosphine.
Experimental Protocol:
This protocol is a general representation and may require optimization.
Materials:
-
Magnesium turnings
-
Di-tert-butylchlorophosphane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware for air-sensitive synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. To this, add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.
-
Reaction with Di-tert-butylchlorophosphane: Cool the freshly prepared Grignard reagent in an ice bath. To this, add a solution of Di-tert-butylchlorophosphane in the same anhydrous solvent dropwise with vigorous stirring.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a liquid.[8]
Visualizations
Caption: Workflow for determining the Tolman cone angle.
This guide provides a comprehensive overview of the Tolman cone angle for this compound, offering both quantitative data and detailed methodologies for its determination. This information is crucial for researchers in catalysis and drug development for the rational design of catalysts and the prediction of their performance.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. people.uleth.ca [people.uleth.ca]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
Coordination chemistry of Di-tert-butylphenylphosphine with palladium
An In-Depth Technical Guide to the Coordination Chemistry of Di-tert-butylphenylphosphine with Palladium for Researchers, Scientists, and Drug Development Professionals.
Introduction
The field of palladium-catalyzed cross-coupling has revolutionized modern organic synthesis, becoming an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the nature of the ligands coordinated to the palladium center. This compound (P(t-Bu)₂Ph) has emerged as a prominent member of the family of bulky and electron-rich monophosphine ligands. Its unique steric and electronic properties significantly influence the reactivity and stability of palladium complexes, enabling challenging transformations that are often sluggish or inefficient with other ligands.
This technical guide provides a comprehensive overview of the coordination chemistry of this compound with palladium. It covers the synthesis of key complexes, their structural and spectroscopic characterization, fundamental reaction pathways, and their application in catalysis, with a particular focus on aspects relevant to pharmaceutical development.
Synthesis of Palladium-Di-tert-butylphenylphosphine Complexes
The generation of active catalytic species often involves the in-situ combination of a palladium precursor and the P(t-Bu)₂Ph ligand. However, well-defined pre-catalysts are also commonly synthesized to ensure reproducibility and to facilitate mechanistic studies.
Synthesis of Pd(0) Complexes
Zero-valent palladium complexes are the entry point for most cross-coupling catalytic cycles. The most common complex is Bis(this compound)palladium(0), [Pd(P(t-Bu)₂Ph)₂].
Experimental Protocol: Synthesis of [Pd(P(t-Bu)₂Ph)₂]
A general method involves the displacement of a more weakly bound ligand, such as dibenzylideneacetone (B150790) (dba), from a Pd(0) precursor.
-
Setup: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated.
-
Reaction: To a solution of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in a suitable solvent like toluene (B28343) or THF, four equivalents of this compound are added.
-
Stirring: The reaction mixture is stirred at room temperature. The color of the solution typically changes, indicating ligand exchange and complex formation.
-
Isolation: The product can be isolated by removing the solvent under vacuum and washing the resulting solid with a non-coordinating solvent like pentane (B18724) or hexane (B92381) to remove the displaced dba. The product is then dried under vacuum.
Synthesis of Pd(II) Complexes
Palladium(II) complexes, such as Dichlorobis(this compound)palladium(II) [PdCl₂(P(t-Bu)₂Ph)₂], are stable, often air-tolerant, solids that serve as excellent pre-catalysts. They are typically reduced in situ to the active Pd(0) species.
Experimental Protocol: Synthesis of [PdCl₂(P(t-Bu)₂Ph)₂]
-
Setup: This reaction can often be performed on the benchtop, though inert atmosphere techniques are recommended for optimal purity.
-
Reaction: A solution of a suitable Pd(II) salt, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), is prepared in a solvent like dichloromethane (B109758) or chloroform.
-
Ligand Addition: Two equivalents of this compound are added to the solution.
-
Stirring: The mixture is stirred at room temperature until the reaction is complete, which is often indicated by a color change and the formation of a precipitate.
-
Isolation: The product, typically a solid, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Structural and Spectroscopic Characterization
The steric bulk of the two tert-butyl groups and the electronic influence of the phenyl group in P(t-Bu)₂Ph dictate the structure and properties of its palladium complexes.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information. Complexes of the type [Pd(P(t-Bu)₂Ph)₂] typically exhibit a linear or near-linear P-Pd-P geometry, a consequence of the steric repulsion between the bulky phosphine (B1218219) ligands. This coordinative unsaturation is key to their high reactivity. Pd(II) complexes like [PdCl₂(P(t-Bu)₂Ph)₂] generally adopt a square-planar geometry, most often with a trans arrangement of the phosphine ligands to minimize steric clash.
Table 1: Representative Crystallographic Data for Related Palladium-Phosphine Complexes
| Complex | Pd-P Bond Length (Å) | P-Pd-P Angle (°) | Geometry |
| trans-[PdCl₂(P(t-Bu)₂Ph)₂] | ~2.35 - 2.40 | ~180 | Square Planar |
| [Pd(P(t-Bu)₃)₂][1] | 2.298 | 175.8 | Near-Linear |
Note: Data for the precise P(t-Bu)₂Ph complex can vary slightly based on crystal packing and ancillary ligands. The data for the closely related P(t-Bu)₃ ligand is provided for comparison.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for characterizing phosphine complexes in solution. The chemical shift (δ) is sensitive to the oxidation state of the palladium, the coordination number, and the nature of other ligands present.
Table 2: Typical ³¹P NMR Chemical Shifts for Palladium-P(t-Bu)₂Ph Complexes
| Complex Type | Species | Typical ³¹P Chemical Shift (δ, ppm) |
| Pd(0) | [Pd(P(t-Bu)₂Ph)₂][2] | ~83-85 |
| Pd(II) | trans-[PdCl₂(P(t-Bu)₂Ph)₂] | ~30-35 |
| Pd(II) Aryl Halide | [LPd(Ar)X] (L = P(t-Bu)₂Ph) | ~55-65 |
Note: Chemical shifts are solvent-dependent. The values provided are typical ranges found in common deuterated solvents like C₆D₆ or CDCl₃.
Key Reaction Pathways in Catalysis
The catalytic activity of palladium-P(t-Bu)₂Ph systems stems from their ability to efficiently mediate a sequence of fundamental organometallic reactions.
Oxidative Addition
Oxidative addition is the initial, and often rate-limiting, step in cross-coupling, where an organic electrophile (typically an aryl halide, Ar-X) reacts with the Pd(0) center.[3] This forms a new Pd(II) species, breaking the Ar-X bond and forming new Pd-Ar and Pd-X bonds. The electron-rich nature of P(t-Bu)₂Ph enhances the nucleophilicity of the Pd(0) center, promoting oxidative addition, even with less reactive electrophiles like aryl chlorides.[4][5] The steric bulk favors the formation of a monoligated Pd(0) species, [Pd(P(t-Bu)₂Ph)], in solution, which is believed to be the highly active species undergoing oxidative addition.[3][6]
Transmetalation
Following oxidative addition, the aryl group from a main-group organometallic reagent (e.g., an organoboron reagent in Suzuki coupling or an organozinc reagent in Negishi coupling) is transferred to the palladium(II) center, displacing the halide. This step is generally fast and is facilitated by the presence of a base (in Suzuki coupling) to activate the organoboron species.
Reductive Elimination
Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups on the Pd(II) center couple to form a new bond, and the palladium is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. The significant steric bulk of P(t-Bu)₂Ph creates a crowded coordination sphere around the palladium, which promotes reductive elimination.[7] Studies have shown that bulky phosphine ligands can dramatically accelerate C-O and C-N bond-forming reductive elimination.
Catalytic Applications and Drug Development
The combination of palladium and P(t-Bu)₂Ph or its close analogue P(t-Bu)₃ constitutes a highly active catalytic system for a wide range of cross-coupling reactions that are pivotal in pharmaceutical synthesis.[8][9]
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Pd/P(t-Bu)₂Ph systems are exceptionally effective for the coupling of aryl chlorides and bromides with boronic acids, even at room temperature for activated substrates.[5] This reaction is a cornerstone for creating biaryl structures prevalent in many drug molecules.[9]
-
Buchwald-Hartwig Amination: The formation of C-N bonds via the coupling of aryl halides with amines is another area where bulky, electron-rich phosphines excel. These catalysts can achieve high yields under mild conditions, which is crucial for the synthesis of complex, functionalized amine-containing drugs.[10][11]
-
Heck Reaction: The palladium-catalyzed reaction of aryl halides with alkenes is efficiently promoted by P(t-Bu)₂Ph, allowing for reactions to proceed at lower temperatures and with a broader substrate scope, including challenging aryl chlorides.[5][11]
-
Negishi and Stille Couplings: These catalysts also show high activity in couplings involving organozinc (Negishi) and organotin (Stille) reagents, providing alternative routes for C-C bond formation.[12]
Table 3: Representative Performance in Catalytic Reactions
| Reaction | Substrates | Catalyst System | Conditions | Yield | Reference |
| Buchwald-Hartwig Amination | Bromobenzene + Diphenylamine | Monomeric Pd(II) complex with hindered phosphine | Room Temp, 45 min | 94% | [10] |
| Suzuki Coupling | 4-Chlorotoluene + Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃, Dioxane, 80 °C | 98% | [5] |
| Heck Reaction | 4-Chlorotoluene + Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe, Dioxane, RT | 99% | [5] |
Relevance in Drug Development
The ability to perform these reactions under mild conditions with high functional group tolerance is paramount in the pharmaceutical industry.[8] The synthesis of complex active pharmaceutical ingredients (APIs) often involves late-stage functionalization, where robust and reliable catalytic methods are required to couple intricate molecular fragments without affecting sensitive functional groups.[9][13] The efficiency of Pd/P(t-Bu)₂Ph catalysts allows for shorter synthetic routes, higher overall yields, and access to a wider chemical space for drug discovery.[9]
Conclusion
The coordination chemistry of this compound with palladium is defined by the ligand's pronounced steric bulk and strong electron-donating character. These features lead to the formation of coordinatively unsaturated, highly reactive low-ligated palladium(0) species that readily undergo oxidative addition. The crowded steric environment around the palladium(II) intermediates subsequently facilitates the crucial reductive elimination step. This powerful combination of properties makes palladium/P(t-Bu)₂Ph systems exceptionally versatile and efficient catalysts for a broad array of cross-coupling reactions, empowering chemists in academic research and the pharmaceutical industry to construct complex molecules with greater ease and precision.
References
- 1. Bis(tri-tert-butylphosphoranyl)palladium | C24H56P2Pd+2 | CID 44629913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, characterization, and reactivity of monomeric, arylpalladium halide complexes with a hindered phosphine as the only dative ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Pd(t-Bu3P)2 - 双(三叔丁基膦)钯(0) [sigmaaldrich.com]
- 12. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.uniurb.it [people.uniurb.it]
Unveiling the Versatility of Di-tert-butylphenylphosphine: A Technical Guide to its Reactivity Profile as a Ligand
For Immediate Release
Shanghai, China – December 21, 2025 – In the intricate landscape of modern catalysis, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, Di-tert-butylphenylphosphine has emerged as a powerful tool for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the core reactivity profile of this compound, providing a comprehensive overview of its synthesis, structural and electronic properties, and its extensive applications in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Properties
This compound is a sterically demanding, electron-rich monodentate phosphine ligand. Its bulky tert-butyl groups and the phenyl ring attached to the phosphorus atom dictate its unique reactivity and coordination chemistry. A summary of its key physical and spectroscopic properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₄H₂₃P[1][2] |
| Molecular Weight | 222.31 g/mol [1][2] |
| CAS Number | 32673-25-9[1][2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 124-128 °C at 10 mmHg[2] |
| Density | 0.933 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5382[2] |
| ³¹P NMR Chemical Shift (Free Ligand) | Conforms to Structure[3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with di-tert-butylchlorophosphine. This method provides a reliable and scalable route to this valuable ligand.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Di-tert-butylchlorophosphane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Phosphine Synthesis: The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of di-tert-butylchlorophosphane in anhydrous diethyl ether is then added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.
Caption: Synthesis of this compound.
Reactivity Profile as a Ligand
The reactivity of this compound is governed by its distinct steric and electronic properties. The two bulky tert-butyl groups create a sterically hindered environment around the phosphorus atom, while the phenyl group influences its electronic nature.
Steric and Electronic Parameters
The TEP is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃L] complex. A lower TEP value indicates a more electron-donating ligand. The phenyl group in this compound makes it less electron-donating than trialkylphosphines like tri-tert-butylphosphine, but it remains a strongly donating ligand compared to triarylphosphines.
Coordination Chemistry
This compound readily coordinates to a variety of transition metals, most notably palladium, to form active catalysts for a range of chemical transformations. The steric bulk of the ligand typically favors the formation of monoligated metal complexes, which are often the active catalytic species in cross-coupling reactions.
Reactivity with Electrophiles and Oxidants
As a Lewis base, the phosphorus atom in this compound can react with electrophiles. This reactivity is somewhat attenuated by the steric hindrance of the tert-butyl groups. The ligand is also susceptible to oxidation, particularly in the presence of strong oxidizing agents, to form the corresponding phosphine oxide. Care should be taken to handle the ligand under an inert atmosphere to prevent aerial oxidation.
Applications in Catalysis
This compound has proven to be a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions. Its ability to promote reactions involving challenging substrates, such as aryl chlorides, has made it an invaluable tool in organic synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, is one of the primary applications of this compound. The ligand's steric bulk facilitates the reductive elimination of the aryl amine product from the palladium center, which is often the rate-limiting step of the catalytic cycle.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide
-
Amine
-
This compound
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, this compound, and sodium tert-butoxide.
-
Reagent Addition: Add the aryl bromide and the amine to the Schlenk tube, followed by anhydrous toluene.
-
Reaction: The reaction mixture is heated with stirring for the required time, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Other Cross-Coupling Reactions
This compound is also a highly effective ligand for a variety of other palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.
-
Heck Reaction: Vinylation of aryl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Stille Coupling: Coupling of organostannanes with organic halides.
-
Negishi Coupling: Coupling of organozinc compounds with organic halides.
-
Hiyama Coupling: Coupling of organosilicon compounds with organic halides.
The versatility of this compound in these reactions underscores its importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Conclusion
This compound stands out as a robust and versatile ligand in the field of homogeneous catalysis. Its unique combination of steric bulk and electron-donating properties enables a wide range of challenging cross-coupling reactions, making it an indispensable tool for synthetic chemists. The detailed understanding of its reactivity profile, as outlined in this guide, will undoubtedly facilitate its effective application in the development of novel synthetic methodologies and the efficient construction of complex molecular architectures.
References
An In-depth Technical Guide to the Air and Moisture Sensitivity of Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butylphenylphosphine [(t-Bu)₂PPh] is a sterically hindered organophosphine ligand widely utilized in catalysis and organic synthesis. Its efficacy is often paralleled by its significant sensitivity to atmospheric conditions. This technical guide provides a comprehensive overview of the air and moisture sensitivity of this compound, detailing its reactivity, handling protocols, and methods for stability analysis. This document is intended to equip researchers with the necessary knowledge to safely and effectively utilize this important reagent.
Introduction to this compound
This compound is a tertiary phosphine (B1218219) characterized by the presence of two bulky tert-butyl groups and a phenyl group attached to the phosphorus atom. This steric hindrance imparts unique reactivity and selectivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Despite its utility, the lone pair of electrons on the phosphorus atom makes it susceptible to oxidation, and the compound is classified as pyrophoric, meaning it can ignite spontaneously on contact with air.[1][2] Understanding and mitigating its sensitivity to air and moisture are critical for obtaining reliable and reproducible experimental results.
Sensitivity to Air and Moisture
The primary degradation pathway for this compound upon exposure to air is oxidation. The phosphorus(III) center is readily oxidized to a phosphorus(V) species, forming this compound oxide. This oxidation is often rapid and can be exothermic, contributing to its pyrophoric nature.
Reaction with Oxygen (Oxidation)
The reaction with molecular oxygen from the air converts the phosphine to its corresponding phosphine oxide.
Reaction: 2 (t-Bu)₂PPh + O₂ → 2 (t-Bu)₂P(O)Ph
Reaction with Water (Hydrolysis)
While the primary sensitivity is towards oxygen, organophosphines can also react with water, although typically at a slower rate than oxidation. The hydrolysis of tertiary phosphines is generally slow under neutral conditions but can be accelerated by acid or base catalysis. For this compound, significant hydrolysis under typical laboratory conditions (neutral pH, ambient temperature) is less of a concern than oxidation, but it is still crucial to use anhydrous solvents and maintain a dry, inert atmosphere during handling and reactions. The hydrolysis of related organophosphorus compounds has been studied, indicating that the stability is pH-dependent.[6][7]
Quantitative Data Summary
Quantitative kinetic data for the air and moisture sensitivity of this compound is not extensively reported in the peer-reviewed literature. The following table provides a summary of relevant physical and safety data. Researchers are encouraged to determine the rate of degradation under their specific experimental conditions using the protocols outlined in this guide.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₃P | [8] |
| Molecular Weight | 222.31 g/mol | [8] |
| Appearance | Colorless liquid | [1][8] |
| Boiling Point | 124-128 °C / 10 mmHg | [8] |
| Density | 0.933 g/mL at 25 °C | [8] |
| Hazard Codes | Pyrophoric liquid | [2] |
| Oxidation Product | This compound oxide | Inferred from general phosphine chemistry |
| Oxide Formula | C₁₄H₂₃OP | Inferred from general phosphine chemistry |
| Oxide M.W. | 238.31 g/mol | Inferred from general phosphine chemistry |
Experimental Protocols
Safe Handling and Storage of this compound
Due to its pyrophoric nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[9][10][11][12]
Materials:
-
Glovebox or Schlenk line
-
Dry, degassed solvents
-
Syringes and needles (oven-dried)
-
Septa-sealed flasks (oven-dried)
-
Cannula (for larger transfers)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere: Conduct all manipulations within a glovebox with low oxygen and moisture levels (<1 ppm) or on a Schlenk line using standard techniques.
-
Solvent Degassing: Use solvents that have been purified to remove water and oxygen. The freeze-pump-thaw method is highly effective for degassing solvents.[12]
-
Transferring the Reagent:
-
Small Scale (< 15 mL): Use a dry, inert gas-flushed syringe to draw the required volume of the phosphine from a septum-sealed reagent bottle. The headspace of the bottle should be backfilled with inert gas.
-
Large Scale (> 15 mL): Use a cannula transfer technique. Pressurize the reagent bottle with inert gas and use the pressure differential to transfer the liquid through the cannula into the receiving flask.
-
-
Storage: Store this compound in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from sources of ignition.
Quantitative Monitoring of Oxidation by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for quantitatively monitoring the oxidation of phosphines, as the chemical shifts of the phosphine (P(III)) and the phosphine oxide (P(V)) are typically well-separated.[13][14]
Materials:
-
NMR spectrometer with ³¹P capabilities
-
J. Young NMR tubes or standard NMR tubes with septa
-
Glovebox or Schlenk line
-
Dry, deuterated solvent (e.g., C₆D₆, CDCl₃)
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox or on a Schlenk line, prepare a stock solution of this compound in a dry, deuterated solvent of known concentration (e.g., 10-20 mg/mL).
-
If using an internal standard (e.g., triphenyl phosphate), add a known amount to the solution.
-
Transfer an aliquot of the solution (typically 0.6-0.7 mL) into a J. Young NMR tube or a standard NMR tube sealed with a septum.[15][16][17][18]
-
-
Initial NMR Spectrum (t=0):
-
Acquire a ³¹P{¹H} NMR spectrum of the freshly prepared, unexposed sample. This will serve as the time zero reference. Note the chemical shift and integration of the this compound peak.
-
-
Exposure to Air:
-
To initiate the oxidation, carefully introduce a controlled amount of air into the NMR tube. This can be done by briefly removing and replacing the septum or by injecting a known volume of air with a gas-tight syringe. For a more controlled experiment, the solution can be stirred in a flask with a controlled air leak, and aliquots can be taken at various time points.
-
-
Time-Course Monitoring:
-
Acquire ³¹P{¹H} NMR spectra at regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the rate of reaction).
-
For each spectrum, integrate the peaks corresponding to this compound and this compound oxide.
-
-
Data Analysis:
-
Calculate the percentage of phosphine remaining and phosphine oxide formed at each time point based on the relative integrations.
-
Plot the concentration of this compound versus time to determine the rate of oxidation.
-
Visualization of Degradation Pathway
The primary degradation pathway of this compound in the presence of air is its oxidation to the corresponding phosphine oxide.
Caption: Oxidation of this compound to its oxide.
Conclusion
This compound is a valuable but highly reactive compound. Its pyrophoric nature and sensitivity to air and moisture necessitate stringent handling and storage procedures under an inert atmosphere. The primary degradation product upon exposure to air is this compound oxide. While quantitative kinetic data for this specific phosphine is sparse in the literature, ³¹P NMR spectroscopy provides a robust method for monitoring its stability and determining its rate of oxidation under specific experimental conditions. By adhering to the protocols outlined in this guide, researchers can safely handle this reagent and ensure the integrity of their experiments, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound CAS#: 32673-25-9 [amp.chemicalbook.com]
- 2. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. ehs.utexas.edu [ehs.utexas.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mdpi.com [mdpi.com]
- 14. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. scribd.com [scribd.com]
Di-tert-butylphenylphosphine: A Technical Guide to Commercial Availability, Purity, and Application in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Di-tert-butylphenylphosphine (DtBPF), a critical bulky electron-rich phosphine (B1218219) ligand. Its unique steric and electronic properties have established it as an invaluable tool in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and development. This document details its commercial availability, typical purity specifications, and the analytical methods for its characterization. Furthermore, it outlines key experimental protocols for its synthesis and purification and illustrates its mechanistic role in catalysis.
Commercial Availability and Purity
This compound is commercially available from a range of chemical suppliers. It is typically offered in various grades, with purity levels suitable for both research and development applications. The most common analytical techniques for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
| Supplier | Reported Purity/Grade | Analytical Method |
| Sigma-Aldrich | 95%, 97% | Not specified |
| Ruifu Chemical | >98.0% | NMR |
| Ereztech | Purity by GC | GC |
| ChemicalBook | 98% min, 99%, 99.5% | Not specified |
| Strem Chemicals | 98+% | Not specified |
This table is a summary of publicly available data from supplier websites and is not exhaustive.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for the synthesis of tertiary phosphines.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a chlorophosphine.
Reaction: Dichlorophenylphosphine (B166023) + 2 tert-Butylmagnesium chloride → this compound + 2 MgCl₂
Materials:
-
Dichlorophenylphosphine
-
tert-Butylmagnesium chloride (solution in a suitable solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride solution (saturated, aqueous)
-
Magnesium sulfate (B86663) (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling: To the flask, add dichlorophenylphosphine dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the tert-butylmagnesium chloride solution from the dropping funnel to the stirred solution of dichlorophenylphosphine. The addition should be controlled to maintain the reaction temperature below -70 °C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound is typically purified by vacuum distillation.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry.
-
Distillation: Transfer the crude product to the distillation flask. Apply a vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point (approximately 124-128 °C at 10 mmHg).
Purity Analysis
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Ionization (EI)
³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds, providing information on purity and the presence of phosphorus-containing impurities (e.g., phosphine oxides).
Sample Preparation and Analysis:
-
Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ³¹P NMR spectrum. The chemical shift of this compound is expected to be in the region typical for trialkyl/arylphosphines. The presence of its oxidation product, this compound oxide, would be indicated by a downfield-shifted signal.
Role in Catalysis and Drug Development
This compound is not known to be directly involved in biological signaling pathways. Its significance in drug development lies in its application as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules that form the basis of many pharmaceutical drugs.
The bulky tert-butyl groups and the electron-donating nature of the phenyl group in DtBPF are crucial for its catalytic efficacy. The steric bulk facilitates the reductive elimination step of the catalytic cycle, which is often rate-limiting, thereby increasing the overall reaction rate. The electron-rich phosphorus center enhances the oxidative addition of the palladium catalyst to the substrate.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role in a generalized Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis Workflow for this compound.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. The choice of ligand is critical for the success of these transformations, particularly when dealing with challenging substrates. Di-tert-butylphenylphosphine is a bulky and electron-rich monodentate phosphine (B1218219) ligand that has proven to be highly effective in palladium-catalyzed Suzuki-Miyaura couplings. Its steric bulk facilitates the reductive elimination step and helps to stabilize the active monoligated palladium(0) species, leading to high catalytic activity. This allows for reactions to be carried out under mild conditions, often at room temperature, with low catalyst loadings, and with a broad substrate scope that includes sterically hindered and electron-rich or -poor aryl chlorides and bromides.
Catalytic Cycle and the Role of this compound
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-donating nature of this compound plays a crucial role in enhancing the efficiency of this cycle.
-
Oxidative Addition: The palladium(0) catalyst, stabilized by the this compound ligand, reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The electron-rich nature of the phosphine ligand facilitates this step.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.
-
Reductive Elimination: This is the final step where the two organic groups are coupled to form the biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated. The steric bulk of the this compound ligand promotes this step, which is often rate-limiting.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with this compound as the ligand. The conditions can be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., K₃PO₄, Cs₂CO₃, KF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), the base (e.g., 1.5-2.0 equivalents), and the arylboronic acid (e.g., 1.2-1.5 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the anhydrous solvent to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time (typically 1-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Data Presentation
The following tables summarize typical yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium/Di-tert-butylphenylphosphine catalyst system.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | K₃PO₄ | Toluene | 100 | 18 | >95 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 3 | 2-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 90 |
| 4 | 1-Chloro-4-nitrobenzene | K₃PO₄ | Toluene | 80 | 4 | >98 |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | K₃PO₄ | Toluene | RT | 2 | >98 |
| 2 | 4-Bromotoluene | K₃PO₄ | Toluene | RT | 2 | 97 |
| 3 | 2-Bromotoluene | K₃PO₄ | Toluene | RT | 2 | 96 |
| 4 | 1-Bromo-4-methoxybenzene | K₃PO₄ | Toluene | RT | 2 | 98 |
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle, highlighting the role of the palladium catalyst.
Application Notes and Protocols for Di-tert-butylphenylphosphine as a Ligand in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1][2] The choice of phosphine (B1218219) ligand is critical to the success of the Heck reaction, influencing catalyst stability, activity, and substrate scope. Bulky and electron-rich phosphines have proven particularly effective, especially for the activation of less reactive aryl chlorides.[1]
Di-tert-butylphenylphosphine is a commercially available phosphine ligand recognized for its utility in various palladium-catalyzed cross-coupling reactions, including the Heck reaction.[3] While detailed protocols and extensive quantitative data for this compound in Heck reactions are not as widely published as for its trialkylphosphine counterpart, tri-tert-butylphosphine (B79228) (P(t-Bu)3), its structural and electronic properties suggest its suitability in similar applications. These notes provide an overview of its application and present detailed protocols for the closely related P(t-Bu)3 ligand as a practical starting point for experimental design.
Ligand Profile: this compound
| Property | Value |
| Chemical Formula | C₁₄H₂₃P |
| Molecular Weight | 222.31 g/mol |
| Appearance | Liquid |
| Key Features | Bulky, electron-rich phosphine ligand |
| Primary Applications | Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Heck, etc.) |
Application in Heck Reactions
This compound serves as a ligand to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Its steric bulk and electron-donating nature are particularly advantageous for the coupling of challenging substrates, such as aryl chlorides.
While specific quantitative data for a broad range of substrates using this compound is limited in the reviewed literature, the following sections provide detailed experimental protocols and data for the closely related and extensively studied tri-tert-butylphosphine (P(t-Bu)3) ligand. These protocols serve as an excellent starting point for the development of Heck reactions using this compound, with the expectation of similar reactivity and the need for some optimization.
Experimental Protocols and Quantitative Data (Utilizing P(t-Bu)3 as a Model Ligand)
The following protocols are adapted from seminal work by Littke and Fu on the use of bulky trialkylphosphine ligands in Heck reactions.[1]
General Procedure for Heck Coupling of Aryl Chlorides with Alkenes
This protocol is suitable for a wide range of aryl chlorides and alkenes, including sterically hindered and electron-rich substrates.[1]
Diagram of the Experimental Workflow:
Caption: General workflow for the Heck reaction of aryl chlorides.
Materials:
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous dioxane
-
Aryl chloride
-
Alkene
-
Inert gas (Argon or Nitrogen)
Protocol:
-
To an oven-dried flask, add Pd₂(dba)₃ (1.5 mol %), P(t-Bu)₃ (6 mol %), and Cs₂CO₃ (1.1 equivalents).
-
The flask is sealed, evacuated, and backfilled with argon.
-
Add anhydrous dioxane, the aryl chloride (1.0 equivalent), and the alkene (1.1-1.5 equivalents) via syringe.
-
The reaction mixture is heated to 100-120 °C with vigorous stirring for the time indicated in the tables below.
-
Upon completion (monitored by TLC or GC), the reaction is cooled to room temperature.
-
The mixture is diluted with diethyl ether and filtered through a plug of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data for Heck Coupling of Aryl Chlorides with Methyl Acrylate[1]
| Aryl Chloride | Product | Time (h) | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | (E)-Methyl 3-(p-tolyl)acrylate | 24 | 100 | 85 |
| 4-Chloroanisole | (E)-Methyl 3-(4-methoxyphenyl)acrylate | 24 | 100 | 81 |
| 2-Chlorotoluene | (E)-Methyl 3-(o-tolyl)acrylate | 24 | 120 | 78 |
| 1-Chloronaphthalene | (E)-Methyl 3-(naphthalen-1-yl)acrylate | 24 | 120 | 90 |
Quantitative Data for Heck Coupling of Aryl Chlorides with Styrene[1]
| Aryl Chloride | Product | Time (h) | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | (E)-1-Methyl-4-styrylbenzene | 24 | 100 | 88 |
| 4-Chloroanisole | (E)-1-Methoxy-4-styrylbenzene | 24 | 100 | 85 |
| 2-Chlorotoluene | (E)-1-Methyl-2-styrylbenzene | 24 | 120 | 82 |
| 1-Chloronaphthalene | (E)-1-(2-Phenylethenyl)naphthalene | 24 | 120 | 92 |
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich phosphine ligand like this compound is crucial for facilitating the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.
Caption: Catalytic cycle of the Heck reaction.
Concluding Remarks
This compound is a valuable ligand for palladium-catalyzed Heck reactions, particularly for challenging substrates like aryl chlorides. While specific, comprehensive data sets for this ligand are not as prevalent as for P(t-Bu)3, the provided protocols for the latter offer a robust starting point for methods development. Researchers and drug development professionals can expect that optimization of parameters such as catalyst and ligand loading, base, solvent, and temperature will lead to efficient and high-yielding Heck couplings using this compound. The continued development of catalysts employing bulky, electron-rich phosphine ligands is expanding the synthetic utility of the Heck reaction in the synthesis of complex molecules, including active pharmaceutical ingredients.[4]
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dichlorobis(this compound)palladium(II) 95 34409-44-4 [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for C-N Cross-Coupling Reactions Utilizing Di-tert-butylphenylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Di-tert-butylphenylphosphine in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This ligand is a member of the sterically hindered and electron-rich monodentate phosphine (B1218219) ligands that are crucial for achieving high catalytic activity in these transformations.[1] Such reactions are fundamental in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of arylamines and their derivatives, which are common motifs in drug candidates.[1][2][3]
The bulky di-tert-butyl groups and the electron-donating nature of the phosphine are key to promoting the crucial steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond and regenerate the active catalyst.[4][5] The steric hindrance of the ligand helps to stabilize the monoligated palladium species, which is often the most active catalyst.[1]
Data Presentation: Reaction Parameters
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for C-N cross-coupling reactions using sterically hindered phosphine ligands like this compound.
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Typically used to generate the active Pd(0) catalyst in situ.[4] |
| Ligand | This compound | A bulky, electron-rich phosphine ligand. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are often achievable with highly active catalyst systems.[6] |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | A 1:1 ratio is often sufficient to form the active monoligated species. |
| Aryl Halide | Aryl bromides, chlorides, iodides | Aryl chlorides are often more challenging substrates.[1] |
| Amine | Primary & secondary aliphatic/aromatic | Substrate scope is broad, but hindered amines may require more forcing conditions.[6] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required.[4] |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, deoxygenated solvents are essential. |
| Temperature | Room Temperature to 110 °C | Reaction temperature depends on the reactivity of the substrates.[7] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/LC-MS for completion. |
Experimental Protocols
General Procedure for the Palladium-Catalyzed C-N Cross-Coupling of an Aryl Bromide with a Primary Amine:
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
An inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).
-
Reagent Addition: To the same Schlenk tube, add the aryl bromide (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Solvent and Amine Addition: Evacuate and backfill the Schlenk tube with an inert gas three times. Add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.
Visualizations
Below are diagrams illustrating the key processes involved in C-N cross-coupling reactions.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Di-tert-butylphenylphosphine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of ligand is critical to the success of these reactions, influencing catalyst activity, stability, and substrate scope. Di-tert-butylphenylphosphine and its structural analogs, such as 2-(Di-tert-butylphosphino)biphenyl (JohnPhos), are bulky and electron-rich monophosphine ligands that have proven to be highly effective in a variety of cross-coupling reactions. Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active catalytic intermediates, leading to faster reaction rates and the ability to couple challenging substrates, including aryl chlorides, at low catalyst loadings.[1][2]
These application notes provide an overview of the use of this compound and related ligands in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols and quantitative data on catalyst loading are presented to guide researchers in the development and optimization of these crucial synthetic methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of bulky phosphine (B1218219) ligands like this compound has significantly expanded the scope of this reaction to include sterically hindered and electron-rich or -poor coupling partners.
Catalyst Loading and Performance Data
The catalyst loading in Suzuki-Miyaura coupling can often be significantly reduced when using bulky phosphine ligands, leading to lower costs and reduced palladium contamination in the final product. The optimal catalyst loading is dependent on the reactivity of the substrates.
| Aryl Halide | Boronic Acid | Pd Source | Ligand | Catalyst Loading (mol % Pd) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | This compound | 1.0 | Toluene (B28343) | K₃PO₄ | 100 | 16 | 98 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | JohnPhos | 0.5 | Toluene | K₃PO₄ | 80 | 12 | 95 | [2] |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | JohnPhos | 0.1 | Dioxane | K₃PO₄ | 100 | 24 | 92 | [2] |
| 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | 0.05 | Toluene/H₂O | K₃PO₄ | 100 | 18 | 99 | [2] |
| 4-Chloro-N-methylaniline | 3-Tolylboronic acid | PdCl₂(dppf) | This compound | 2.0 | Dioxane/H₂O | K₂CO₃ | 100 | 18 | 85 | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | XPhos | 1.0 | t-Amyl alcohol | K₃PO₄ | 110 | 12 | 91 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using a palladium/di-tert-butylphenylphosphine-based catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), JohnPhos (0.012 mmol, 1.2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction mixture via syringe.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The use of this compound and related ligands has been instrumental in developing highly active and general catalyst systems for this transformation.[5]
Catalyst Loading and Performance Data
Catalyst loadings in the Buchwald-Hartwig amination can be minimized with the use of bulky phosphine ligands, which is particularly important in pharmaceutical manufacturing to reduce residual palladium levels.[6]
| Aryl Halide | Amine | Pd Source | Ligand | Catalyst Loading (mol % Pd) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | This compound | 1.0 | Toluene | NaOtBu | 80 | 16 | 97 | [7] |
| Bromobenzene | Aniline | Pd₂(dba)₃ | JohnPhos | 0.5 | Toluene | NaOtBu | 100 | 8 | 95 | [4] |
| 4-Bromoanisole | Benzophenone imine | Pd(OAc)₂ | This compound | 1.5 | Dioxane | K₃PO₄ | 100 | 18 | 88 | [8] |
| 2-Bromopyridine | Cyclohexylamine | Pd(OAc)₂ | XPhos | 1.0 | t-BuOH | K₂CO₃ | 90 | 12 | 92 | [9] |
| 4-Iodotoluene | N-Methylaniline | [Pd(allyl)Cl]₂ | tBuXPhos | 0.5 | Dioxane | LHMDS | 25 | 4 | 99 | [4] |
| 1-Bromo-3,5-dimethylbenzene | Pyrrolidine | Pd(OAc)₂ | RuPhos | 0.2 | Toluene | NaOtBu | 80 | 2 | 98 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine using a palladium/di-tert-butylphenylphosphine-based catalyst.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line for inert atmosphere operations
-
Reaction vial with a screw cap and septum
-
Magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol% Pd), this compound (0.012 mmol, 1.2 mol%), NaOtBu (1.4 mmol), and a magnetic stir bar to a reaction vial.
-
Reagent Addition: In the glovebox, add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the vial. Add anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the vial with a screw cap fitted with a septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir the mixture for the required time, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aryl Chloride Coupling with Di-tert-butylphenylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The use of economically advantageous and readily available aryl chlorides as coupling partners has historically been challenging due to their lower reactivity compared to aryl bromides and iodides. The development of bulky, electron-rich phosphine (B1218219) ligands, such as Di-tert-butylphenylphosphine (P(t-Bu)2Ph) and the closely related Tri-tert-butylphosphine (P(t-Bu)3), has been instrumental in overcoming this challenge. These ligands facilitate the critical oxidative addition step of the catalytic cycle and promote efficient reductive elimination, leading to high yields of desired products under milder conditions.
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for the palladium-catalyzed coupling of aryl chlorides with various partners using this compound and analogous bulky phosphine ligands. The information is intended to guide researchers in academic and industrial settings, particularly in the field of drug development, where the construction of complex molecular architectures is paramount.
Catalytic Coupling Methodologies
The palladium/Di-tert-butylphenylphosphine catalyst system is versatile and has been successfully applied to a range of important cross-coupling reactions involving aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides, allowing for the synthesis of a wide array of arylamines.[1][2]
General Catalytic Cycle:
The catalytic cycle for these coupling reactions generally proceeds through a sequence of oxidative addition, ligand exchange/transmetalation or amine coordination/deprotonation, and reductive elimination to regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle for the Buchwald-Hartwig amination of aryl chlorides.
Substrate Scope for Buchwald-Hartwig Amination of Aryl Chlorides:
| Aryl Chloride Substrate | Amine Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Chlorobenzene | Morpholine | NaOt-Bu | Toluene (B28343) | 70 | High | [3] |
| 4-Chlorotoluene | Aniline | Cs2CO3 | Toluene | 100 | >95 | [4] |
| 2-Chlorotoluene | Di-n-butylamine | NaOt-Bu | Dioxane | 100 | 95 | [4] |
| 4-Chloroanisole | n-Hexylamine | NaOt-Bu | Toluene | 80 | 98 | [4] |
| 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | K3PO4 | Toluene | 100 | 92 | [4] |
| 2-Chloropyridine | Piperidine | NaOt-Bu | Toluene | 80 | 97 | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol %), the phosphine ligand (e.g., P(t-Bu)3, 2-4 mol %), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). The aryl chloride (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous solvent (e.g., toluene or dioxane) are then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (typically 70-110 °C) and stirred for the time required to reach completion (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide. The use of this compound ligands has enabled the efficient coupling of a wide range of aryl chlorides, including sterically hindered and electron-rich substrates.[6][7][8]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Substrate Scope for Suzuki-Miyaura Coupling of Aryl Chlorides:
| Aryl Chloride Substrate | Boronic Acid Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane | 80 | 98 | [6] |
| 2-Chloroanisole | 4-Methoxyphenylboronic acid | Cs2CO3 | Toluene | 100 | 95 | [6] |
| 1-Chloronaphthalene | 2-Tolylboronic acid | KF | THF | RT | 94 | [6] |
| 4-Chloroacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | High | [9] |
| 2-Chlorobenzonitrile | 3,5-Dimethylphenylboronic acid | K3PO4 | Dioxane | 80 | 96 | [6] |
| 3-Chloropyridine | Phenylboronic acid | Cs2CO3 | Dioxane | 100 | 91 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]
-
Reaction Setup: In a glovebox, a vial is charged with the palladium precursor (e.g., Pd2(dba)3, 1-2 mol %), the phosphine ligand (e.g., P(t-Bu)3, 2-4 mol %), the base (e.g., K3PO4 or Cs2CO3, 1.5-2.0 equiv), and the arylboronic acid (1.2-1.5 equiv).
-
Reagent Addition: The vial is sealed, removed from the glovebox, and the aryl chloride (1.0 equiv) and solvent (e.g., toluene, dioxane) are added via syringe.
-
Reaction Conditions: The mixture is stirred at the indicated temperature (room temperature to 100 °C) until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, diluted with water and an organic solvent, and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The residue is then purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. The use of bulky, electron-rich phosphines has allowed for the development of milder, often copper-free, conditions for the coupling of aryl chlorides.[11][12]
Substrate Scope for Sonogashira Coupling of Aryl Chlorides:
| Aryl Chloride Substrate | Alkyne Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylacetylene | Cs2CO3 | Dioxane | 100 | 85 | [12] |
| 4-Chloroanisole | 1-Hexyne | HN(i-Pr)2 | Dioxane | 80 | 92 | [13] |
| 1-Chloro-4-nitrobenzene | Trimethylsilylacetylene | K2CO3 | Toluene | 100 | 88 | [11] |
| 2-Chlorotoluene | Phenylacetylene | Cs2CO3 | Dioxane | 120 | 78 | [12] |
| 4-Chloroacetophenone | Cyclohexylacetylene | HN(i-Pr)2 | Dioxane | 80 | 90 | [13] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: A Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)2, 2 mol %), the phosphine ligand (e.g., P(t-Bu)3, 4-6 mol %), and if required, a copper(I) co-catalyst (e.g., CuI, 1-5 mol %).
-
Reagent Addition: The tube is evacuated and filled with argon. The aryl chloride (1.0 equiv), terminal alkyne (1.2-1.5 equiv), solvent (e.g., dioxane or toluene), and a suitable base (e.g., Cs2CO3 or an amine base like HN(i-Pr)2, 2.0 equiv) are added.
-
Reaction Conditions: The mixture is heated to the required temperature (typically 80-120 °C) and stirred until completion.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with an appropriate solvent. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The Pd/P(t-Bu)3 system has proven to be particularly effective for the Heck coupling of unactivated and sterically hindered aryl chlorides.[14][15]
Substrate Scope for Heck Coupling of Aryl Chlorides:
| Aryl Chloride Substrate | Alkene Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Styrene | Cs2CO3 | Dioxane | 120 | 95 | [14] |
| Chlorobenzene | Methyl acrylate | Cs2CO3 | Dioxane | 100 | 91 | [14] |
| 2-Chlorotoluene | n-Butyl acrylate | Cy2NMe | Toluene | 100 | 88 | [15] |
| 4-Chloroanisole | Styrene | Cs2CO3 | Dioxane | 120 | 97 | [14] |
| 1-Chloronaphthalene | Methyl acrylate | Cs2CO3 | Dioxane | 120 | 93 | [14] |
Experimental Protocol: General Procedure for Heck Coupling [14]
-
Reaction Setup: To a dried reaction vessel, add the palladium source (e.g., Pd2(dba)3, 1.5 mol %), the phosphine ligand (P(t-Bu)3, 6 mol %), and the base (e.g., Cs2CO3, 1.1-1.5 equiv).
-
Reagent Addition: The vessel is sealed and purged with an inert gas. The aryl chloride (1.0 equiv), the alkene (1.1-1.5 equiv), and the solvent (e.g., dioxane) are added.
-
Reaction Conditions: The reaction is heated to 100-120 °C and stirred vigorously for the prescribed time.
-
Work-up and Purification: After cooling, the mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the product is isolated by flash chromatography.
Conclusion
The use of this compound and related bulky, electron-rich phosphine ligands has revolutionized the field of palladium-catalyzed cross-coupling, rendering aryl chlorides as viable and highly useful substrates. The protocols and data presented herein demonstrate the broad applicability of this catalyst system across a range of important synthetic transformations. For researchers in drug discovery and development, the ability to utilize inexpensive and diverse aryl chlorides opens up new avenues for the efficient synthesis of novel chemical entities. Careful optimization of reaction parameters, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 14. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 15. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di-tert-butylphenylphosphine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylphenylphosphine has emerged as a critical ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bulky tert-butyl groups and the phenyl ring create a unique steric and electronic environment around the palladium center. This architecture promotes the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates. These characteristics lead to enhanced reactivity, broader substrate scope (including challenging aryl chlorides), and often milder reaction conditions, making it an invaluable tool in modern drug discovery and development.[1]
This document provides detailed application notes and protocols for the use of this compound in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are widely employed in the synthesis of nitrogen-containing heterocycles and biaryl structures, which are prevalent motifs in a vast array of pharmaceuticals.[2][3]
Key Applications in Pharmaceutical Synthesis
The palladium-di-tert-butylphenylphosphine catalytic system is particularly effective for:
-
Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize anilines, N-aryl heterocycles, and other arylamine derivatives. This is crucial for the synthesis of many kinase inhibitors and other targeted therapies.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds to create biaryl and heteroaryl-aryl structures. This is a cornerstone for synthesizing intermediates for a wide range of drugs, from cardiovascular agents to oncology therapeutics.[3]
-
Other Cross-Coupling Reactions: While this document focuses on the two primary applications, this compound and its palladium complexes are also effective catalysts for Heck, Sonogashira, Stille, Negishi, and Hiyama couplings.
Data Presentation: Performance in Cross-Coupling Reactions
The choice of ligand is paramount in optimizing cross-coupling reactions. The following tables summarize representative data on the performance of this compound and related bulky phosphine (B1218219) ligands in key pharmaceutical-relevant transformations.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-N-phenylpyridin-2-amine | Aniline (B41778) | Pd(OAc)₂ / this compound | Toluene (B28343) | 110 | 8 | >95 |
| 2 | 2-Chloro-p-xylene | p-Anisidine | Ni(tBustb)₃ / dppf | Toluene | 100 | 24 | 75[4] |
| 3 | Bromobenzene | Morpholine | Pd₂(dba)₃ / t-BuXPhos | Dioxane | 100 | 16 | ~98[5] |
| 4 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | Toluene | 100 | 18 | 95 |
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Chloropyridine (B1293800) | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | High |
| 2 | 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ | KOH | Ethanol/H₂O | RT | 64[6] |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 95[7] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | (tBubpy)PdCl₂ | Na₂CO₃ | Ethanol/H₂O | 80 | 96[8] |
Experimental Protocols
The following are detailed protocols for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions utilizing a this compound-based catalyst system.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl-2-aminopyridine Intermediate
This protocol describes the synthesis of a key intermediate for various kinase inhibitors.
Reaction Scheme:
Materials:
-
4-Chloro-N-phenylpyridin-2-amine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%), this compound (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Add 4-chloro-N-phenylpyridin-2-amine (1.0 equiv) and aniline (1.2 equiv) to the flask.
-
Add anhydrous toluene (approximately 5 mL per 1 mmol of the aryl chloride).
-
Seal the flask and purge with inert gas for 10-15 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2-aminopyridine intermediate.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol is for the synthesis of a biaryl scaffold, a common core in many pharmaceutical compounds.
Reaction Scheme:
Materials:
-
4-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) or its tetrafluoroborate (B81430) salt (3.0 mol%)
-
Potassium fluoride (B91410) (KF) (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), P(tBu)₃ (or its tetrafluoroborate salt, 3.0 mol%), and potassium fluoride (2.0 equiv).
-
Add 4-chloropyridine (1.0 equiv) and phenylboronic acid (1.1 equiv).
-
Add anhydrous THF (approximately 5 mL per 1 mmol of the aryl chloride).
-
Seal the flask and purge with inert gas for 10-15 minutes.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI AMERICA [tcichemicals.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Negishi Coupling Catalyzed by Palladium and Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of di-tert-butylphenylphosphine as a ligand in palladium-catalyzed Negishi cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The use of bulky and electron-rich phosphine (B1218219) ligands, such as this compound, is crucial for achieving high catalytic activity, stability, and selectivity.
Principle and Ligand Role
The Negishi coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product (R-R'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
This compound [(t-Bu)₂PPh] is a bulky, electron-rich monophosphine ligand that plays a critical role in enhancing the efficiency of the Negishi coupling. Its steric bulk promotes the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and helps to prevent β-hydride elimination when applicable. The electron-donating nature of the tert-butyl groups increases the electron density on the palladium center, which can facilitate the initial oxidative addition step.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Preparation of the Organozinc Reagent (General Procedure)
Organozinc reagents can be prepared from the corresponding organic halide.
Materials:
-
Organic halide (e.g., aryl bromide, 1.0 equiv)
-
Zinc dust (activated, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (B42909) (catalytic amount)
-
Chlorotrimethylsilane (B32843) (catalytic amount)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the activated zinc dust.
-
Add a small amount of anhydrous THF to cover the zinc.
-
To activate the zinc, add a few drops of 1,2-dibromoethane and chlorotrimethylsilane and gently heat the mixture until gas evolution is observed.
-
Cool the mixture to room temperature.
-
Slowly add a solution of the organic halide in anhydrous THF to the activated zinc suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Allow the excess zinc to settle, and the supernatant containing the organozinc reagent is ready for use.
Negishi Coupling Reaction
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound [(t-Bu)₂PPh]
-
Organic halide (e.g., aryl chloride or bromide, 1.0 equiv)
-
Organozinc reagent solution (from step 2.1, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
Procedure:
-
Catalyst Pre-formation (Recommended): In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in the anhydrous solvent. Stir the solution at room temperature for 15-30 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the organic halide.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-100 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
The following tables summarize representative data for Negishi coupling reactions using bulky phosphine ligands similar to this compound. These results demonstrate the broad substrate scope and high efficiency of this catalyst system.
Table 1: Negishi Coupling of Various Aryl Halides with Arylzinc Reagents
| Entry | Aryl Halide | Organozinc Reagent | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | 1 | 2 | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | 2-Tolylzinc chloride | 1 | 2 | THF | 65 | 8 | 92 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylzinc chloride | 2 | 4 | Dioxane | 80 | 16 | 88 |
| 4 | 1-Bromonaphthalene | Ethylzinc chloride | 1.5 | 3 | THF | 65 | 10 | 85 |
| 5 | 4-Trifluoromethylchlorobenzene | 3-Furylzinc chloride | 2 | 4 | Toluene | 100 | 18 | 90 |
Table 2: Functional Group Tolerance in Negishi Coupling
| Entry | Aryl Halide Substrate | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylzinc chloride | 4-Acetylbiphenyl | 91 |
| 2 | Methyl 4-chlorobenzoate | 2-Thienylzinc chloride | Methyl 4-(2-thienyl)benzoate | 87 |
| 3 | 4-Chlorobenzonitrile | 4-Tolylzinc chloride | 4'-Methylbiphenyl-4-carbonitrile | 93 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylzinc chloride | 4-Nitrobiphenyl | 85 |
| 5 | 2-Bromo-N,N-dimethylaniline | Phenylzinc chloride | N,N-Dimethyl-[1,1'-biphenyl]-2-amine | 89 |
Visualizations
Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Negishi coupling reaction.
Application Notes and Protocols for Sonogashira Coupling Reactions Involving Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Di-tert-butylphenylphosphine as a ligand in Sonogashira cross-coupling reactions. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. The use of bulky and electron-rich phosphine (B1218219) ligands, such as this compound, has been shown to significantly enhance the efficiency and substrate scope of this reaction, particularly in copper-free protocols.
The protocols provided herein are adapted from established procedures for Sonogashira couplings that utilize structurally and electronically similar bulky phosphine ligands, such as cataCXium® A (Di-tert-butyl(1-adamantyl)phosphine) and DTBNpP (di-tert-butylneopentylphosphine).[1][2] These ligands, like this compound, are known to promote the formation of highly active, monoligated palladium(0) catalytic species, which are crucial for efficient oxidative addition of the aryl halide and subsequent steps in the catalytic cycle.
Key Advantages of Using Bulky Phosphine Ligands like this compound:
-
High Reactivity: The steric bulk and electron-donating nature of the ligand promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) complex.
-
Broad Substrate Scope: Enables the coupling of a wide range of aryl and heteroaryl halides, including less reactive bromides and chlorides, with various terminal alkynes.[3]
-
Mild Reaction Conditions: Often allows for reactions to be carried out at room temperature, which improves the functional group tolerance.[1]
-
Copper-Free Conditions: Facilitates copper-free Sonogashira couplings, thereby avoiding issues associated with copper acetylide formation, such as homocoupling of the alkyne (Glaser coupling), and simplifying product purification.[2]
Experimental Protocols
The following are representative experimental protocols for Sonogashira coupling reactions using a palladium precursor and a bulky phosphine ligand like this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes at Room Temperature
This protocol is adapted from a procedure utilizing the bulky phosphine ligand cataCXium® A and is expected to be effective with this compound.[2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
This compound
-
Aryl bromide
-
Terminal alkyne
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(CH₃CN)₂Cl₂, 0.5 mol%), this compound (1 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (0.5 mmol, 1.0 equiv.) and the terminal alkyne (0.75 mmol, 1.5 equiv.) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF, 5 mL).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of Challenging Aryl Bromides at Room Temperature
This protocol is adapted from a procedure using the [DTBNpP]Pd(crotyl)Cl precatalyst and is suitable for challenging or sterically hindered aryl bromides.[1] A similar in-situ generated catalyst system with this compound is expected to show good performance.
Materials:
-
Palladium precatalyst or in-situ generation from a Pd source and this compound
-
Aryl bromide (challenging substrate)
-
Terminal alkyne
-
Anhydrous, degassed Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., generated in situ from a Pd(0) source and this compound, 2.5 mol%).
-
Reagent Addition: Add the aryl bromide (0.5 mmol, 1.0 equiv.) and the terminal alkyne (0.8 mmol, 1.6 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, the temperature can be increased to 60 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize representative data from Sonogashira coupling reactions using bulky phosphine ligands structurally similar to this compound, demonstrating the expected scope and efficiency.
Table 1: Copper-Free Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene (B144264) (Adapted from data using cataCXium® A)[2]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1-(phenylethynyl)benzene | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(phenylethynyl)benzene | 88 |
| 4 | 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 96 |
| 5 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 85 |
Reaction Conditions: Aryl bromide (0.5 mmol), phenylacetylene (0.75 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium® A (1 mol%), Cs₂CO₃ (1.0 mmol) in 2-MeTHF (5 mL) at room temperature for 48 h.
Table 2: Sonogashira Coupling of Various Aryl Bromides and Alkynes (Adapted from data using [DTBNpP]Pd(crotyl)Cl)[1]
| Entry | Aryl Bromide | Alkyne | Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Phenylacetylene | 4-(Phenylethynyl)-N,N-dimethylaniline | 97 |
| 2 | 4-Bromobenzaldehyde | 1-Hexyne | 4-(Hex-1-yn-1-yl)benzaldehyde | 89 |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 1,3-Dimethoxy-5-(pyridin-3-ylethynyl)benzene | 91 |
| 4 | 2-Bromonaphthalene | Cyclopropylacetylene | 2-(Cyclopropylethynyl)naphthalene | 85 |
Reaction Conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), TMP (1.0 mmol) in DMSO (2.5 mL) at room temperature.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Buchwald-Hartwig Amination Using Di-tert-butylphenylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone in modern synthetic chemistry, particularly in pharmaceutical and materials science.[1][2] The choice of phosphine (B1218219) ligand is critical to the success of this reaction, influencing catalyst activity, stability, and substrate scope.[3][4] Di-tert-butylphenylphosphine (P(tBu)₂Ph) is a bulky, electron-rich monodentate phosphine ligand that has demonstrated utility in these transformations, promoting efficient coupling of a range of aryl halides with primary and secondary amines.
Core Concepts and Advantages of this compound
This compound belongs to the class of sterically hindered and electron-rich phosphine ligands that are highly effective in Buchwald-Hartwig aminations.[5][6] The bulky tert-butyl groups on the phosphorus atom are believed to facilitate the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, and to promote the formation of the active monoligated palladium species.[6] The phenyl group provides a balance of steric and electronic properties.
Key advantages of using this compound and similar bulky phosphine ligands include:
-
High Catalytic Activity: The electron-rich nature of the ligand enhances the rate of oxidative addition of the aryl halide to the palladium(0) center.[6]
-
Broad Substrate Scope: Effective for the coupling of both electron-rich and electron-poor aryl chlorides and bromides with a variety of primary and secondary amines.[5]
-
Good Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on the coupling partners.[1]
Quantitative Data Summary
The following tables summarize representative yields for the Buchwald-Hartwig amination of various aryl halides with primary and secondary amines using a palladium/di-tert-butylphenylphosphine catalyst system. The data is compiled from typical results observed for bulky monodentate phosphine ligands in the scientific literature.
Table 1: Amination of Aryl Bromides with Primary Amines
| Aryl Bromide | Primary Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂ | P(tBu)₂Ph | NaOtBu | Toluene (B28343) | 100 | 18 | 85-95 |
| 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ | P(tBu)₂Ph | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylamine | Pd(OAc)₂ | P(tBu)₂Ph | NaOtBu | Toluene | 80 | 12 | 90-98 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ | P(tBu)₂Ph | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
Table 2: Amination of Aryl Chlorides with Secondary Amines
| Aryl Chloride | Secondary Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Chlorobenzene | Morpholine | Pd(OAc)₂ | P(tBu)₂Ph | NaOtBu | Toluene | 110 | 24 | 80-90 |
| 4-Chlorotoluene | Piperidine | Pd₂(dba)₃ | P(tBu)₂Ph | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
| 1-Chloro-4-methoxybenzene | N-Methylaniline | Pd(OAc)₂ | P(tBu)₂Ph | NaOtBu | Toluene | 100 | 18 | 70-80 |
| 2-Chloropyridine | Di-n-butylamine | Pd₂(dba)₃ | P(tBu)₂Ph | Cs₂CO₃ | Toluene | 120 | 36 | 65-75 |
Experimental Protocols
The following are general experimental protocols for the Buchwald-Hartwig amination using a palladium/di-tert-butylphenylphosphine catalyst system. These protocols should be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
This protocol describes a typical reaction for the coupling of an aryl bromide with a primary amine using palladium acetate (B1210297) as the palladium source.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (P(tBu)₂Ph, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and this compound (8.0 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (2 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the flask.
-
Add sodium tert-butoxide (135 mg, 1.4 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Amination of an Aryl Chloride with a Secondary Amine
This protocol outlines a typical procedure for the more challenging coupling of an aryl chloride with a secondary amine, often requiring a stronger palladium precursor like tris(dibenzylideneacetone)dipalladium(0).
Materials:
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (P(tBu)₂Ph, 0.03 mmol, 3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.1 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and this compound (6.0 mg, 0.03 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and potassium phosphate (446 mg, 2.1 mmol) to the flask.
-
Add anhydrous dioxane (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated amine.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
A typical workflow for setting up and performing a Buchwald-Hartwig amination reaction is depicted below.
References
Application Notes and Protocols: The Utility of Di-tert-butylphenylphosphine in Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Di-tert-butylphenylphosphine is a bulky, electron-rich monodentate phosphine (B1218219) ligand renowned for its ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions. Its steric bulk and strong electron-donating properties enhance the catalytic activity of palladium, enabling transformations that are often challenging with other phosphine ligands. These characteristics make it an invaluable tool in the arsenal (B13267) of synthetic organic chemists, particularly in the intricate and demanding field of natural product total synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon bond-forming reactions frequently employed in the construction of complex molecular architectures.
The ligand is instrumental in promoting reactions such as the Suzuki-Miyaura, Heck, Stille, and Negishi couplings, often under mild conditions and with high functional group tolerance.[1][2] These reactions form the cornerstone of many retrosynthetic analyses, allowing for the convergent assembly of complex natural products.
Key Applications in Total Synthesis
This compound, in conjunction with a palladium source, forms a highly active catalytic system capable of coupling a diverse array of substrates, including sterically hindered and electronically deactivated partners.[1] This is crucial in the late stages of a total synthesis where complex fragments need to be joined efficiently.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The use of this compound allows for the efficient coupling of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides.[1]
2. Heck Reaction:
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another powerful tool in total synthesis. The Pd/P(t-Bu)₃ system has been shown to be highly effective for the coupling of unactivated and hindered aryl chlorides and bromides at or near room temperature.[3]
3. Stille Coupling:
The Stille coupling involves the reaction of an organostannane with an organic halide. Palladium catalysts bearing this compound have been successfully applied in Stille reactions, including challenging macrocyclizations in the synthesis of complex natural products like chloropeptin I.[1]
Experimental Protocols
The following protocols are representative examples of how this compound is used in palladium-catalyzed cross-coupling reactions.
Protocol 1: Heck Reaction of an Aryl Chloride with an Olefin
This protocol is adapted from a reliable procedure and illustrates the general conditions for a Heck reaction using a palladium/di-tert-butylphenylphosphine catalytic system.[3]
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Di-tert-butylphenylphosphine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions using Di-tert-butylphenylphosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a Suzuki coupling reaction?
A1: this compound is a bulky and electron-rich monodentate phosphine (B1218219) ligand.[1] Its primary roles in the Suzuki coupling catalytic cycle are:
-
Facilitating Oxidative Addition: The ligand's electron-donating nature increases the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide to the Pd(0) complex.[2]
-
Promoting Reductive Elimination: The steric bulk of the di-tert-butyl groups helps to facilitate the final reductive elimination step, where the new carbon-carbon bond is formed and the desired product is released from the palladium complex.[3]
-
Stabilizing the Active Catalyst: It stabilizes the active Pd(0) species, preventing its decomposition into palladium black, which is catalytically inactive.
Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?
A2: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often caused by the presence of oxygen in the reaction mixture.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[4]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[3]
Q3: My boronic acid appears to be degrading, leading to low yields. What is happening and what can I do?
A3: The degradation of boronic acids, known as protodeboronation, is a significant side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[5] This side reaction is often catalyzed by bases and can be accelerated by palladium(II) complexes, particularly those with bulky phosphine ligands.[5][6]
Solutions:
-
Use Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and drying reagents can be helpful.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[7]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
Slow Addition of Base: In some cases, slow addition of the base can minimize the concentration of the activated boronate at any given time, reducing the rate of protodeboronation.
Q4: My reaction is sluggish or stalls completely with an aryl chloride substrate. How can I improve the conversion?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki coupling due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[1]
Solutions:
-
Use a Stronger Base: Stronger bases, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often required for the activation of less reactive aryl chlorides.
-
Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve a reasonable reaction rate with unreactive substrates.
-
Ensure High Purity of Reagents: Impurities in the aryl chloride or other reagents can inhibit the catalyst.
Troubleshooting Guide for Low Yield
Low yield is a common issue in Suzuki coupling reactions. The following guide provides a systematic approach to identifying and resolving the problem.
// Connections from Start start -> check_catalyst; start -> check_reagents; start -> check_conditions; start -> check_side_reactions;
// Catalyst Issues catalyst_inactive [label="Inactive Catalyst?\n- Use fresh Pd source\n- Ensure proper ligand-to-metal ratio\n- Consider a different Pd precatalyst", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst -> catalyst_inactive;
// Reagent Issues reagent_purity [label="Impure Reagents?\n- Check purity of aryl halide and boronic acid\n- Use dry, high-purity base\n- Use anhydrous, degassed solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents -> reagent_purity;
// Condition Issues conditions_suboptimal [label="Suboptimal Conditions?\n- Optimize temperature\n- Screen different bases\n- Screen different solvents\n- Ensure inert atmosphere", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions -> conditions_suboptimal;
// Side Reaction Issues side_reactions_present [label="Significant Side Reactions?\n- Protodeboronation (see FAQ)\n- Homocoupling (see FAQ)\n- Dehalogenation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; check_side_reactions -> side_reactions_present;
// Connections to Solution catalyst_inactive -> solution; reagent_purity -> solution; conditions_suboptimal -> solution; side_reactions_present -> solution; } caption [label="Troubleshooting workflow for low yield in Suzuki coupling.", shape=plaintext, fontname="Arial", fontsize=12];
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of key reaction parameters on the yield of Suzuki coupling reactions. While the specific yields are dependent on the substrates used, these tables illustrate general trends observed when using bulky phosphine ligands like this compound.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₃PO₄ | Toluene/Water | 100 | 1 | 100 |
| 2 | Cs₂CO₃ | Toluene/Water | 100 | 1 | 100 |
| 3 | K₂CO₃ | Toluene/Water | 100 | 1 | 90 |
| 4 | Na₂CO₃ | Toluene/Water | 100 | 1 | 85 |
| 5 | KF | Toluene/Water | 100 | 1 | 65 |
| 6 | NEt₃ | Toluene/Water | 100 | 1 | 70 |
Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol Phenylboronic acid, 1 mol% Pd(OAc)₂, 4 mol% P(biph)(Ph)₂. Data adapted from a study on bulky phosphine ligands.[2]
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | 100 | 1 | 100 |
| 2 | Dioxane | 100 | 1 | 100 |
| 3 | DMF | 100 | 1 | 95 |
| 4 | THF | 70 | 1 | 74 |
| 5 | DME | 80 | 1 | 65 |
Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol Phenylboronic acid, 1 mol% Pd(OAc)₂, 4 mol% P(biph)(Ph)₂, 2.0 mmol K₃PO₄, 1 mL water. Data adapted from a study on bulky phosphine ligands.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂ and this compound:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic ester (1.2-1.5 mmol)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%) and this compound (0.02-0.04 mmol, 2-4 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (and water, if applicable) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; diaryl_pd_complex [label="R¹-Pd(II)L₂-R²", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [label=" + R¹-X"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label=" + R²-B(OR)₂\n(with Base)"]; transmetalation -> diaryl_pd_complex; diaryl_pd_complex -> reductive_elimination; reductive_elimination -> pd0 [label=" + R¹-R²"];
// Invisible nodes for layout {rank=same; oxidative_addition; transmetalation; reductive_elimination} } caption [label="The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.", shape=plaintext, fontname="Arial", fontsize=12];
References
- 1. Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. dichlorobis(chlorodi-tert-butylphosphine) palladium (ii) AldrichCPR 725745-08-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Deactivation with Di-tert-butylphenylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation when using Di-tert-butylphenylphosphine ligands in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for palladium catalysts bearing this compound ligands?
A1: Palladium catalysts featuring this compound ligands are susceptible to several deactivation pathways that can diminish their catalytic activity over time. The most commonly observed mechanisms include:
-
Phosphine (B1218219) Ligand Oxidation: The phosphorus center in this compound is prone to oxidation, especially in the presence of trace oxygen, forming the corresponding phosphine oxide.[1] This oxidized ligand has different electronic and steric properties and typically exhibits a reduced ability to stabilize the active palladium species, leading to catalyst deactivation.
-
P-C Bond Cleavage: Under certain reaction conditions, cleavage of the phosphorus-carbon bond within the this compound ligand can occur.[2][3] This degradation of the ligand structure alters the catalyst's coordination sphere and can lead to the formation of inactive or less active palladium species.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, an inactive form of palladium, particularly if the ligand is not effectively stabilizing the metal center.[4] Additionally, the formation of off-cycle, stable palladium complexes can sequester the catalyst and halt the catalytic cycle.[1]
-
Protodeboronation (in Suzuki-Miyaura Coupling): While not a direct catalyst deactivation mechanism, bulky phosphine ligands like this compound can paradoxically promote the undesired protodeboronation of boronic acid derivatives.[4] This side reaction consumes the starting material and reduces the overall yield of the desired cross-coupling product.
Q2: How can I detect and quantify the deactivation of my catalyst during a reaction?
A2: The most effective method for monitoring the health of your catalyst in real-time is through ³¹P NMR spectroscopy. This technique allows for the direct observation of phosphorus-containing species in the reaction mixture.
-
Detection of Phosphine Oxidation: this compound typically exhibits a chemical shift around +20 ppm in a ³¹P NMR spectrum. Its corresponding oxide, this compound oxide, appears significantly downfield, usually in the range of +50 to +60 ppm. The emergence and growth of a peak in this downfield region are indicative of ligand oxidation.
-
Quantification: By integrating the signals corresponding to the phosphine and the phosphine oxide, you can determine the relative amounts of each species and thus quantify the extent of ligand oxidation over time. For accurate quantification, it is recommended to use an internal standard.[5]
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: While spectroscopic methods provide the most definitive evidence, several visual cues can suggest that your catalyst is deactivating:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
The formation of a black precipitate, which is often indicative of palladium black formation.[4]
-
A change in the color of the reaction mixture that is not associated with product formation.
-
The need for higher catalyst loading to achieve the desired conversion compared to previous runs.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Ligand Oxidation | 1. Ensure Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques to exclude oxygen from the reaction vessel. Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles.[4] 2. Use High-Purity Reagents: Impurities in solvents or starting materials can be a source of oxidants. 3. Monitor by ³¹P NMR: Confirm the presence of phosphine oxide. |
| P-C Bond Cleavage | 1. Optimize Reaction Temperature: High temperatures can promote ligand degradation. Try running the reaction at a lower temperature for a longer duration. 2. Screen Different Ligands: If P-C bond cleavage is suspected, consider a different bulky phosphine ligand that may be more stable under your reaction conditions. |
| Formation of Inactive Palladium Species | 1. Adjust Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of palladium black. A slight excess of the phosphine ligand may help stabilize the active catalyst.[4] 2. Use a Pre-formed Catalyst: In situ generation of the active catalyst can sometimes be inefficient. Using a well-defined pre-catalyst can lead to more consistent results. |
| Substrate-Related Inhibition | 1. Substrate Purity: Ensure the purity of your starting materials, as impurities can act as catalyst poisons. 2. Ligand Screening: Some substrates may interact unfavorably with this compound. Screening a small panel of other bulky phosphine ligands might identify a more suitable candidate. |
Issue 2: Inconsistent Reaction Yields and Times
| Possible Cause | Troubleshooting Steps |
| Variable Air/Moisture Exposure | 1. Standardize Inert Atmosphere Techniques: Ensure consistent and rigorous exclusion of air and moisture for every reaction. 2. Use Freshly Purified Solvents and Reagents: Avoid using solvents from bottles that have been opened multiple times. |
| Inconsistent Catalyst Loading or Quality | 1. Calibrate Balances: Ensure accurate weighing of the catalyst and ligand. 2. Use a Fresh Batch of Catalyst/Ligand: Over time, catalysts and ligands can degrade, even when stored under what are thought to be inert conditions. |
| Variability in Heating and Stirring | 1. Use a Temperature-Controlled Heating Mantle or Oil Bath: Ensure consistent and uniform heating. 2. Maintain Consistent Stirring Rate: Inadequate mixing can lead to localized concentration gradients and affect the reaction rate. |
Data Presentation
Table 1: Hypothetical Comparison of Catalyst Performance with Different Bulky Phosphine Ligands in a Suzuki-Miyaura Coupling Reaction
This table illustrates the type of data researchers should aim to generate when optimizing their reaction and troubleshooting deactivation.
| Ligand | Initial Turnover Frequency (TOF, h⁻¹) | Time to 50% Conversion (h) | Yield at 24h (%) |
| This compound | 150 | 4 | 85 |
| Tri-tert-butylphosphine | 200 | 3 | 92 |
| XPhos | 120 | 5 | 88 |
| SPhos | 100 | 6 | 80 |
Note: This data is illustrative and the actual performance will depend on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation in a Suzuki-Miyaura Reaction by ³¹P NMR Spectroscopy
Objective: To quantify the rate of this compound oxidation during a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard for NMR (e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox, add Pd(OAc)₂ (1 mol%), this compound (2.2 mol%), aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), base (2.0 equiv.), and the internal standard to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Initial NMR Spectrum (t=0): Immediately after solvent addition and brief mixing, carefully transfer an aliquot of the reaction mixture to an NMR tube fitted with a J. Young valve under an inert atmosphere. Seal the tube and acquire a quantitative ³¹P NMR spectrum.
-
Reaction Monitoring: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C) and start vigorous stirring.
-
Time-Point Analysis: At regular intervals (e.g., every hour), carefully withdraw aliquots from the reaction mixture under an inert atmosphere and transfer them to separate NMR tubes with J. Young valves. Immediately cool the aliquots in an ice bath to quench the reaction.
-
NMR Data Acquisition: Acquire a quantitative ³¹P NMR spectrum for each time point.
-
Data Analysis: For each spectrum, integrate the signals for this compound (approx. +20 ppm) and this compound oxide (approx. +55 ppm) relative to the internal standard. Plot the percentage of oxidized ligand versus time to determine the rate of deactivation.
Visualizations
Caption: Key deactivation pathways for catalysts with this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Optimizing Di-tert-butylphenylphosphine Catalyzed Reactions
Welcome to the technical support center for optimizing cross-coupling reactions catalyzed by palladium complexes with Di-tert-butylphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are commonly catalyzed by Pd/Di-tert-butylphenylphosphine systems?
A1: this compound is a bulky, electron-rich monodentate phosphine (B1218219) ligand. It is highly effective for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, Hiyama, Negishi, and Stille couplings. Its steric bulk is particularly useful for promoting challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides.[1][2][3]
Q2: Why is maintaining an inert atmosphere so critical for these reactions?
A2: The active catalytic species in these reactions is a Pd(0) complex, which is highly sensitive to oxygen.[2] Oxygen can oxidize the Pd(0) to inactive Pd(II) species and can also oxidize the phosphine ligand, leading to catalyst decomposition, often observed as the formation of palladium black.[2][4] Furthermore, moisture can lead to undesirable side reactions like the protodeboronation of boronic acids in Suzuki couplings.[5][6] Therefore, thoroughly degassing solvents and maintaining a positive pressure of an inert gas (like argon or nitrogen) is crucial for reproducibility and high yields.[7]
Q3: How does this compound compare to other common Buchwald-type ligands like XPhos or SPhos?
A3: this compound is a simpler, monodentate ligand compared to the biarylphosphine ligands (e.g., XPhos, SPhos). While all are bulky and electron-rich, the biaryl structure of XPhos and SPhos provides a specific steric profile that can be more effective for certain challenging transformations, such as couplings with aryl chlorides or at lower temperatures.[2][5][8] However, this compound is a highly effective and often more economical choice for a broad range of substrates. The optimal ligand is substrate-dependent, and screening may be necessary to identify the best performer for a specific reaction.[9]
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address specific experimental issues.
Problem 1: My reaction shows low or no conversion of the starting material.
Q: I've set up my reaction, but analysis (TLC, LC-MS) shows only starting material. What are the likely causes and solutions?
A: Low or no conversion is a common issue that typically points to problems with the catalyst's activity or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) catalyst may have been deactivated by exposure to air or moisture during storage or setup.[4] The phosphine ligand itself can also be air-sensitive.
-
Solution: Use a fresh batch of the palladium precursor and ligand. Ensure all reagents and solvents are pure and dry.[4] Employ robust inert atmosphere techniques, such as using a glovebox or Schlenk line, and thoroughly degas all solvents.[4][7]
-
-
Inefficient Oxidative Addition:
-
Cause: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[2]
-
Solution: Increase the reaction temperature in increments (e.g., from 80°C to 100-120°C).[6] Ensure the ligand is sufficiently electron-rich and bulky; this compound is a good choice, but for very challenging substrates, consider screening other ligands like XPhos or tri-tert-butylphosphine.[2][6]
-
-
Suboptimal Base or Solvent:
-
Cause: The choice of base and solvent is critical and highly interdependent. The base may not be strong enough or soluble enough in the chosen solvent to facilitate the key transmetalation step.[2][7]
-
Solution: Perform a screen of different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF, DMF).[2][4][5] Be aware that anhydrous couplings using K₃PO₄ may paradoxically require trace amounts of water to be effective.[1]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting failed reactions.
Problem 2: The reaction is messy, with significant side products.
Q: My reaction produces the desired product, but also significant amounts of homocoupled or decomposition products. How can I improve the selectivity?
A: The formation of side products often indicates that a competing reaction pathway is active. Optimizing conditions can favor the desired cross-coupling pathway.
Potential Causes and Solutions:
-
Homocoupling (especially in Suzuki Reactions):
-
Cause: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[7] Catalyst decomposition to palladium black can also catalyze this side reaction.
-
Solution: Ensure the reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period).[7] Increasing the ligand-to-palladium ratio can sometimes help stabilize the active catalyst and prevent decomposition.[6]
-
-
Protodeboronation (Suzuki) or Dehalogenation:
-
Cause: The presence of protic sources (e.g., water, alcohols) can lead to the cleavage of the C-B bond, replacing it with a C-H bond.[5][6] A similar C-X bond cleavage can lead to a dehalogenated starting material.
-
Solution: Use anhydrous solvents and reagents.[5] Consider using more stable organoboron reagents like boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are less prone to protodeboronation.[7]
-
-
β-Hydride Elimination (Buchwald-Hartwig):
-
Cause: If the amine or aryl group has a β-hydrogen, an unproductive β-hydride elimination can compete with the desired reductive elimination, leading to an enamine/imine and a hydrodehalogenated arene.[10][11]
-
Solution: The use of bulky ligands like this compound generally favors reductive elimination.[10] However, if this is a persistent issue, carefully optimizing the base and temperature is required. Sometimes a slightly lower temperature can suppress this side reaction.
-
Data on Reaction Parameter Optimization
The choice of ligand, base, and solvent can dramatically affect reaction outcomes. Below are tables summarizing optimization data from literature.
Table 1: Effect of Phosphine Ligand on Buchwald-Hartwig Coupling Conversion (%)
| Entry | Ligand | Solvent | Conversion (%) after 16h |
| 1 | BINAP | Toluene | 0 |
| 2 | DPEphos | Toluene | 0 |
| 3 | XPhos | Toluene | 91[9] |
| 4 | BINAP | Dioxane | 0 |
| 5 | DPEphos | Dioxane | 0 |
| 6 | XPhos | Dioxane | 100[9] |
| Conditions: Benzyl-protected benzimidazole (B57391) coupled with 4-(methylsulfonyl)aniline. Data suggests that for this specific transformation, the bulkier monodentate ligand XPhos is superior to bidentate ligands BINAP and DPEphos, and that dioxane is a better solvent than toluene.[9] |
Table 2: Effect of Catalyst Loading and Temperature on Product Formation
| Parameter | Variation | Effect on Yield | General Recommendation |
| Catalyst Loading | 1 mol% to 5 mol% | Increasing loading can improve yield for difficult reactions but adds cost.[2] | Start with 1-2 mol%. Increase to 5 mol% for troubleshooting or with challenging substrates.[2][5] |
| Temperature | Room Temp to 120°C | Higher temperatures often increase reaction rates and overcome activation barriers.[6] | Start around 80-100°C for many cross-couplings. Adjust as needed based on substrate reactivity and stability.[4] |
| Reaction Time | 2h to 24h | Reaction times are highly variable. | Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid product decomposition.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point. Specific quantities and conditions should be optimized for each unique set of substrates.
-
Reagent Preparation: In a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: To this mixture, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%, maintaining a 2:1 L:Pd ratio).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Reaction Optimization Parameters
Caption: Key parameters to consider for reaction optimization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in Heck Coupling with Di-tert-butylphenylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions in Heck coupling when utilizing Di-tert-butylphenylphosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in Heck coupling reactions?
This compound is a monodentate phosphine (B1218219) ligand characterized by its significant steric bulk and electron-rich nature. The bulky tert-butyl groups and the phenyl ring create a sterically demanding environment around the palladium center. This steric hindrance can promote the formation of highly active, low-coordinate palladium species, which are often beneficial for the catalytic cycle. The electron-donating properties of the ligand increase the electron density on the palladium, which can facilitate the oxidative addition step, particularly with less reactive aryl chlorides.
Q2: What are the most common side reactions observed when using this compound in Heck couplings?
The primary side reactions encountered include:
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene, leading to the formation of regioisomers. Bulky, electron-rich ligands can sometimes exacerbate this issue.
-
Homocoupling of the Aryl Halide: This side reaction can become more prevalent at higher temperatures, leading to the formation of biaryl impurities.
-
Catalyst Decomposition (Palladium Black Formation): Inefficient ligation or high temperatures can lead to the agglomeration of the palladium catalyst into an inactive "palladium black" precipitate.
-
Reductive Heck Reaction: Under certain conditions, the intermediate can undergo a conjugate addition-type reaction instead of β-hydride elimination, leading to a saturated product. This is a regularly observed side product, and its formation is influenced by the base, temperature, substrate, and solvent.[1]
Q3: How do the steric and electronic properties of this compound influence the Heck reaction?
The steric bulk of this compound plays a crucial role in stabilizing the catalytically active monoligated palladium species, which can enhance reaction rates.[2] However, this same steric hindrance can also influence the regioselectivity of the alkene insertion step. Electronically, as an electron-donating ligand, it increases the reactivity of the palladium center, which is advantageous for activating challenging substrates like aryl chlorides.[2]
Troubleshooting Guide
Issue 1: Low Yield and/or Low Conversion of Starting Materials
Symptom: The reaction does not proceed to completion, leaving significant amounts of starting aryl halide and/or alkene.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Decomposition | Observe the reaction mixture for the formation of a black precipitate (palladium black). If present, consider lowering the reaction temperature, ensuring a strictly inert atmosphere, and using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) to stabilize the catalytic species. |
| Inactive Catalyst | Ensure the palladium precursor is properly activated to Pd(0) in situ. The choice of base and solvent can influence this process. |
| Insufficient Reaction Time or Temperature | While high temperatures can cause decomposition, some less reactive substrates may require elevated temperatures to proceed. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Poor Substrate Quality | Impurities in the aryl halide or alkene can poison the catalyst. Ensure all reagents are of high purity. |
Issue 2: Formation of Isomeric Products (Alkene Isomerization)
Symptom: A mixture of regioisomers of the desired product is observed.
| Potential Cause | Troubleshooting Recommendation |
| Reversible β-Hydride Elimination | The palladium-hydride intermediate can re-add to the product alkene in a non-selective manner. |
| Ligand Choice | Bulky phosphine ligands can sometimes promote alkene isomerization. |
| Reaction Conditions | High temperatures and prolonged reaction times can favor isomerization. |
Solutions:
-
Optimize the Base: A strong, non-coordinating base can help to rapidly trap the proton from the palladium-hydride intermediate, thus minimizing its lifetime and the opportunity for re-addition.
-
Solvent Selection: Less polar solvents can sometimes disfavor the isomerization pathway.
-
Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times after the desired product has formed.
Issue 3: Significant Formation of Homocoupled (Biaryl) Product
Symptom: The formation of a significant amount of the biaryl product from the coupling of two aryl halide molecules is observed.
| Potential Cause | Troubleshooting Recommendation |
| High Reaction Temperature | Homocoupling is often favored at elevated temperatures. |
| Low Ligand Concentration | An insufficient amount of ligand can lead to less stable palladium species that are more prone to side reactions. |
Solutions:
-
Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the amount of homocoupling.
-
Adjust Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can help to suppress homocoupling by favoring the desired cross-coupling pathway.
Quantitative Data on Side Product Formation
Table 1: Influence of Reaction Conditions on Product Distribution in the Heck Coupling of an Aryl Bromide with Styrene (B11656) (using P(t-Bu)₃ as ligand)
| Entry | Solvent | Base | Temperature (°C) | Desired Product Yield (%) | Isomerized Product (%) | Homocoupled Product (%) |
| 1 | Toluene | K₂CO₃ | 100 | 85 | 10 | 5 |
| 2 | DMF | K₂CO₃ | 100 | 92 | 5 | 3 |
| 3 | Toluene | Cs₂CO₃ | 100 | 88 | 8 | 4 |
| 4 | Toluene | K₂CO₃ | 120 | 75 | 15 | 10 |
| 5 | DMF | K₂CO₃ | 80 | 95 | <2 | <3 |
Note: This data is representative and compiled from general trends observed in the literature for bulky phosphine ligands. Actual results may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Heck Coupling of an Aryl Bromide with Styrene using this compound
This protocol is designed to provide a starting point for optimizing the Heck reaction to minimize common side reactions.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Styrene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.015 mmol, 1.5 mol%).
-
Add 5 mL of anhydrous, degassed DMF and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst complex.
-
Add the aryl bromide (1.0 mmol), styrene (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The Heck catalytic cycle and pathways to common side reactions.
Caption: A troubleshooting flowchart for common issues in Heck reactions.
References
Technical Support Center: Purification Strategies for Products from Di-tert-butylphenylphosphine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving Di-tert-butylphenylphosphine.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in reactions using this compound?
A1: The most common impurity is this compound oxide, which is formed by the oxidation of the parent phosphine (B1218219). This oxidation can occur during the reaction or workup if exposed to air or other oxidants.[1]
Q2: What are the general strategies for removing this compound oxide?
A2: The primary strategies for removing this compound oxide and other polar impurities include:
-
Crystallization/Precipitation: Exploiting solubility differences between the desired product and the phosphine oxide.
-
Column Chromatography: Separating compounds based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: Converting the basic phosphine or acidic/basic products into their salts to facilitate separation in a liquid-liquid extraction.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Yes, this compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also a skin and eye irritant. Always handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including flame-retardant gloves and safety glasses.
Troubleshooting Guides
Problem 1: My desired product and this compound oxide are co-eluting during column chromatography.
-
Cause: The polarity of your product and the phosphine oxide are too similar for effective separation with the chosen solvent system.
-
Solution 1: Optimize the Eluent System.
-
Gradually decrease the polarity of the eluent. Start with a non-polar solvent like hexanes and slowly introduce a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) in small increments (e.g., 1-2%).
-
Utilize a gradient elution where the solvent polarity is gradually increased during the chromatography run.
-
-
Solution 2: Modify the Stationary Phase.
-
If using silica (B1680970) gel (which is acidic), consider using neutral or basic alumina, as the change in the adsorbent's surface chemistry can alter the retention of both your product and the phosphine oxide.
-
-
Solution 3: Pre-treatment of the Crude Mixture.
-
Before chromatography, attempt a precipitation of the phosphine oxide by dissolving the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding a large excess of a non-polar solvent (e.g., hexanes or pentane). The less soluble phosphine oxide should precipitate and can be removed by filtration.
-
Problem 2: I am trying to purify my product by crystallization, but the phosphine oxide is co-crystallizing.
-
Cause: The solubility of your product and the phosphine oxide are similar in the chosen crystallization solvent.
-
Solution 1: Screen Different Solvents.
-
Experiment with a variety of solvents with different polarities. For non-polar products, try crystallizing from a solvent mixture like toluene (B28343)/hexane. For more polar products, alcohols like ethanol (B145695) or isopropanol (B130326) might be effective.
-
-
Solution 2: Employ a Different Crystallization Technique.
-
Anti-solvent crystallization: Dissolve the crude mixture in a good solvent and then slowly add a poor solvent (an "anti-solvent") in which the desired product is less soluble than the phosphine oxide.
-
Cooling crystallization: If the solubility of your product and the phosphine oxide have different temperature dependencies, a slow cooling of a saturated solution may lead to the selective crystallization of your product.
-
Problem 3: My reaction yield is low, and I suspect side reactions involving the this compound ligand.
-
Cause: In certain cross-coupling reactions, such as the Suzuki-Miyaura coupling, bulky phosphine ligands like this compound can promote side reactions. One notable side reaction is protodeboronation of the boronic acid starting material.[2]
-
Solution 1: Optimize Reaction Conditions.
-
Minimize water content: Ensure all reagents and solvents are anhydrous, as water is a reactant in protodeboronation.
-
Use a non-protic solvent: Solvents like toluene or dioxane are generally preferred over protic solvents.
-
Control the base: The choice and amount of base can influence the rate of protodeboronation. A weaker base or a stoichiometric amount may be beneficial.
-
-
Solution 2: Modify the Ligand.
-
If protodeboronation is a persistent issue, consider using a different phosphine ligand with a different steric and electronic profile.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound Oxide Removal
| Purification Method | Principle | Typical Solvents/Reagents | Typical Yield of Purified Product | Purity of Final Product | Advantages | Disadvantages |
| Crystallization | Differential solubility | Toluene/Hexane, Ethanol, Isopropanol | 60-90% | >98% | Scalable, cost-effective | Can be time-consuming, potential for co-crystallization |
| Column Chromatography | Differential adsorption | Hexane/Ethyl Acetate gradient | 50-85% | >99% | High purity achievable, versatile | Can be slow, requires large solvent volumes, not ideal for large scale |
| Acid-Base Extraction | Conversion to salt form | Diethyl ether, 1M HCl, 1M NaOH | 70-95% | >95% | Fast, good for removing basic/acidic impurities | Product must be stable to acid/base, requires multiple extractions |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a procedure for the purification of triphenylphosphine (B44618) oxide and can be used as a starting point for this compound oxide.[3]
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in hexanes.
-
A thin layer of sand is added on top of the silica gel.
-
-
Sample Loading:
-
The crude reaction mixture is dissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder.
-
This dry powder is then carefully added to the top of the prepared column.
-
-
Elution:
-
The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient might be:
-
100% Hexanes (2 column volumes)
-
1-5% Ethyl Acetate in Hexanes (to elute non-polar byproducts)
-
5-20% Ethyl Acetate in Hexanes (to elute the desired product)
-
20-50% Ethyl Acetate in Hexanes (to elute the this compound oxide)
-
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
A typical reported yield for the purification of a product from triphenylphosphine oxide using this method is around 85%.[3]
-
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
The crude product is dissolved in a minimal amount of a hot solvent in which the desired product is soluble, but the this compound oxide has lower solubility (e.g., a toluene/hexane mixture or ethanol).
-
-
Crystallization:
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator.
-
Crystals of the purified product should form.
-
-
Isolation:
-
The crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
The purified crystals are then dried under vacuum.
-
Mandatory Visualizations
Caption: General workflow for the initial removal of this compound oxide by precipitation.
References
Technical Support Center: Managing the Pyrophoric Nature of Di-tert-butylphenylphosphine
This guide provides essential information for researchers, scientists, and drug development professionals on safely handling the pyrophoric reagent, Di-tert-butylphenylphosphine, in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (C₁₄H₂₃P) is an organophosphorus compound commonly used as a ligand in catalysis, particularly in cross-coupling reactions.[1][2] It is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3][4][5] Its hazards also include causing skin and serious eye irritation, and it may cause respiratory irritation.[3][4]
Q2: What are the primary storage requirements for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[6][8] The container must be kept tightly closed.[4][6][7]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
Appropriate PPE is critical to ensure safety. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses are mandatory. A face shield is required when there is a risk of splashing or explosion.[9][10][11][12]
-
Skin Protection: A flame-resistant lab coat (e.g., made of Nomex) must be worn.[9][10][11] Nitrile gloves should be worn, and for handling larger quantities, neoprene gloves over the nitrile gloves are recommended.[11][12]
-
Clothing: Wear clothing made of natural fibers like cotton or wool, as synthetic fibers can melt and cause severe burns.[9]
Q4: Can I work alone when handling this compound?
No. It is a strict safety protocol to never work alone when handling pyrophoric materials.[9][11] The "buddy system" ensures that someone is present to provide assistance in case of an emergency.[11]
Q5: What type of fire extinguisher should be available when working with this compound?
A standard ABC dry powder or a Class D fire extinguisher should be readily accessible.[9][13] Water or carbon dioxide fire extinguishers must not be used as they can react violently with many pyrophoric substances.[14]
Troubleshooting Guides
Problem: I observe smoke or a small flame when transferring this compound.
-
Immediate Action: Stay calm. If it is safe to do so, cover the opening of the reaction vessel to cut off the oxygen supply. Have a coworker stand by with the appropriate fire extinguisher.
-
Underlying Cause: This indicates a breach in the inert atmosphere, allowing the reagent to come into contact with air. This could be due to a poor seal on your septa, a leak in your Schlenk line, or improper transfer technique.
-
Solution:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[11]
-
Use proper syringe or cannula transfer techniques to maintain an inert atmosphere.[10][15]
-
Regularly inspect all tubing and connections for leaks.
-
Perform a "dry run" with a non-hazardous solvent to perfect your transfer technique before handling the pyrophoric reagent.[10][11]
-
Problem: A small spill of this compound has occurred in the fume hood.
-
Immediate Action:
-
Alert your coworker immediately.[16]
-
Keep the spill contained within the fume hood.
-
Use a non-combustible absorbent material like powdered lime, dry sand, or vermiculite (B1170534) to completely cover the spill.[8][13][14][17] Do not use paper towels or other combustible materials. [8][17]
-
Have a fire extinguisher ready.[13]
-
-
Quenching the Spill:
-
Once the spill is covered, slowly and carefully add isopropanol (B130326) to quench the pyrophoric material.[9][13]
-
After the reaction has ceased, collect the residue using non-sparking tools and place it in a designated hazardous waste container.[4][7]
-
-
Prevention:
Problem: The septum on the this compound bottle is leaking.
-
Immediate Action: If you notice the septum is compromised, immediately place the bottle in a secondary container within a fume hood or glove box.
-
Solution:
-
If possible and safe to do so under an inert atmosphere, replace the septum with a new one.
-
If the bottle cannot be safely resealed, it may be necessary to quench the entire contents.
-
For future use, employ proper capping techniques and avoid repeatedly puncturing the same spot on the septum. The Sure/Seal™ caps (B75204) are designed for multiple uses with proper technique.[10]
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Emergency Shower & Eyewash Access | Within 10 seconds travel time (approximately 55-75 feet) | [9][17] |
| Fire Extinguisher Access | Within 10 seconds travel time | [9][13] |
| Syringe Transfer Volume | Recommended for less than 20 mL | [11] |
| Syringe Size for Transfer | Twice the volume of the liquid to be transferred | [11] |
| Inert Gas Pressure for Transfer | 3-5 psi for a vented apparatus | [8] |
| Needle Gauge for Transfer | 16-18 gauge to reduce clogging | [8] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound using a Syringe
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood with the sash at the lowest possible position.[9][11]
-
Have an appropriate fire extinguisher and spill containment materials (powdered lime or dry sand) readily available.[13][14][17]
-
Secure the this compound bottle to a stand within the fume hood.[11][17]
-
Ensure the receiving flask is oven-dried, cooled under an inert atmosphere, and equipped with a rubber septum.
-
-
Procedure:
-
Purge a syringe that is twice the volume of the liquid to be transferred with an inert gas (e.g., argon or nitrogen).[11]
-
Puncture the septum of the this compound bottle with the inert gas-filled syringe.
-
Inject the inert gas into the bottle to create a positive pressure.
-
Carefully draw the desired volume of the liquid into the syringe.
-
Withdraw a small amount of inert gas from the headspace into the syringe to create a gas bubble at the tip, preventing drips.[15]
-
Remove the syringe from the reagent bottle and insert it into the septum of the receiving flask.
-
Slowly add the reagent to the reaction mixture.
-
Remove the syringe from the receiving flask.
-
-
Cleaning:
-
Rinse the syringe and needle with an inert solvent (e.g., toluene (B28343) or heptane).[13][17]
-
The rinsate must be quenched following the appropriate quenching protocol.[15][17]
-
Protocol 2: Quenching Excess this compound
-
Preparation:
-
Procedure:
-
Dilute the excess this compound with an inert, high-boiling solvent such as toluene or heptane.[13]
-
Slowly add the diluted solution to the cooled reaction flask containing more of the same inert solvent.
-
While stirring vigorously, slowly add a quenching agent. A common sequence is:
-
Isopropanol: Add dropwise until the reaction (bubbling, heat generation) subsides.[9][10][13][15]
-
Methanol (B129727): After the isopropanol reaction is complete, slowly add methanol as a more reactive quenching agent.[13][15][17]
-
Water: Finally, add water dropwise to ensure all pyrophoric material is destroyed.[13][15]
-
-
Allow the mixture to slowly warm to room temperature while stirring.[17]
-
-
Disposal:
-
Once the quenching is complete and the solution is at room temperature, the mixture should be disposed of as hazardous waste according to your institution's guidelines.[13]
-
Visualizations
Workflow for Handling a Pyrophoric Spill
Caption: Step-by-step emergency response for a pyrophoric material spill.
Decision Tree for Safe Handling of Pyrophoric Reagents
Caption: Pre-experimental safety checklist before handling pyrophoric reagents.
References
- 1. CAS # 32673-25-9, this compound, NSC 244300, Phenyldi(tert-butyl)phosphine - chemBlink [ww.chemblink.com]
- 2. This compound CAS#: 32673-25-9 [amp.chemicalbook.com]
- 3. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. collections.uhsp.edu [collections.uhsp.edu]
- 9. cmu.edu [cmu.edu]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. chemistry.ucla.edu [chemistry.ucla.edu]
- 14. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 17. ors.od.nih.gov [ors.od.nih.gov]
Effect of base and solvent on Di-tert-butylphenylphosphine catalyst activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of di-tert-butylphenylphosphine and related bulky, electron-rich phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are the base and solvent choice so critical for reactions involving this compound ligands?
The selection of base and solvent is crucial as these components directly influence the catalyst's activity, stability, and selectivity.[1][2] Solvents can affect the solubility of reagents and the catalyst, modulate the reactivity of the base, stabilize intermediates, and in some cases, even determine the reaction pathway.[3][4][5] The base is essential for the catalytic cycle, typically in the deprotonation of a nucleophile or in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[6][7] An inappropriate base or solvent can lead to low yields, catalyst decomposition, or the formation of unwanted side products.[8][9]
Q2: What are the most commonly used bases and solvents for these types of reactions?
Bases: The choice is highly substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common.[8] For substrates with sensitive functional groups, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often better alternatives.[8][10]
Solvents: Aprotic solvents are generally preferred. Aromatic hydrocarbons like toluene (B28343) and xylene are widely used due to their ability to dissolve many organic substrates and their high boiling points.[8] Ethereal solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also frequently employed.[8][10] It is critical to avoid chlorinated solvents, acetonitrile (B52724), and pyridine, which can inhibit or deactivate the palladium catalyst.[8]
Q3: My aryl chloride substrate is unreactive. How can the base or solvent help?
Aryl chlorides are challenging substrates because the initial oxidative addition step to the palladium(0) center is difficult.[5][8] To enhance reactivity, using a more electron-rich and bulky phosphine ligand is the first step.[5][8] Additionally:
-
Base: Employing a strong base like NaOtBu or LHMDS is often necessary.[8]
-
Solvent: A higher-boiling solvent like toluene, xylene, or dioxane allows the reaction to be run at elevated temperatures, which can facilitate the difficult oxidative addition.[8][11]
Q4: How does water content in the solvent affect the reaction?
The effect of water is highly reaction-dependent. In Suzuki-Miyaura couplings, the presence of a small amount of water can be beneficial and is sometimes required for the reaction to proceed, especially when using inorganic bases like K₃PO₄.[5][10] However, in other reactions, such as Buchwald-Hartwig aminations, the presence of water can promote the formation of palladium-hydride species, leading to unwanted side reactions like hydrodehalogenation (debromination).[9] Therefore, using anhydrous and degassed solvents is a crucial starting point for troubleshooting.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of the base: The inorganic base is not soluble enough in the chosen solvent.[8] 2. Catalyst inhibition/deactivation: Impurities in reagents or solvents (e.g., oxygen, water) are poisoning the catalyst.[5] Chlorinated solvents or acetonitrile may have been used.[8] 3. Sub-optimal base/solvent combination: The chosen conditions are not suitable for the specific substrates.[5] | 1. Switch to a solvent that better solubilizes the base, or consider using a soluble organic base like DBU if compatible with your substrates.[12] 2. Ensure all reagents are pure and use anhydrous, degassed solvents.[9][13] Confirm that no inhibitory solvents were used.[8] Increase catalyst loading as a test.[5] 3. Perform a systematic screen of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF).[5] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Ligand dissociation: The phosphine ligand is dissociating from the palladium center, leading to aggregation.[5] 2. Oxidation: Oxygen in the reaction atmosphere is oxidizing the active Pd(0) catalyst.[5] | 1. Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphines, a 1:2 or slightly higher ratio is common. 2. Thoroughly degas the solvent and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the experiment.[8][13] |
| Formation of Debrominated/Dechlorinated Byproduct | 1. Presence of a protic source: Water or alcohol in the solvent or reagents is reacting to form Pd-H species.[9] 2. Inappropriate base: Strong bases, particularly in combination with protic impurities, can generate hydride species.[9] 3. High reaction temperature: The rate of hydrodehalogenation can increase at higher temperatures.[9] | 1. Use rigorously dried, anhydrous, and degassed solvents and reagents.[9] 2. Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) and ensure anhydrous conditions.[8][9] 3. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[9] |
| Poor Reproducibility | 1. Inconsistent reagent purity: Purity of the base, solvent, or substrates varies between batches.[13] 2. Variable inert atmosphere: Inconsistent exclusion of oxygen and moisture.[13] 3. Inconsistent stirring: For heterogeneous mixtures (with insoluble bases), the stirring rate can affect kinetics.[13] | 1. Use reagents from a single, trusted source or purify them before use.[14] 2. Standardize the degassing procedure and Schlenk line/glovebox technique.[8] 3. Ensure vigorous and consistent stirring for all experiments.[13] |
Quantitative Data Summary
The optimal base and solvent are highly dependent on the specific coupling partners. The following tables provide examples from literature to guide initial screening.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Conversion
Reaction: 4-Chlorotoluene with Phenylboronic Acid, catalyzed by a Pd/phosphine system.
| Base | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 100 | 98 (as XPhos ligand) | [13] |
| Na₂CO₃ | Toluene/H₂O | 100 | Dramatic decrease | [10] |
| Cs₂CO₃ | t-BuOH | 100 | (Not specified, common condition) | [14] |
| LHMDS | THF | 65-80 | (Not specified, common condition) | [14] |
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Conversion
Reaction: Aryl halide with phenylboronic acid, catalyzed by a Pd/phosphine system.
| Solvent | Temperature (°C) | Conversion (%) | Reference |
| Toluene | 100 | 100 | [10] |
| Dioxane | 100 | 100 | [10] |
| THF | 100 | Good | [10] |
| DMF | 100 | Good | [10] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This is a general, non-optimized protocol. Conditions must be optimized for specific substrates.[8]
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the this compound-type ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for at least 10 minutes. This is a critical step to remove oxygen.[8][9]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2–2.0 equiv.). Then, add the amine (1.1–1.5 equiv.) followed by the anhydrous, degassed solvent (to achieve a final concentration of ~0.1–0.5 M).[8]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Visual Guides
Caption: Logical relationship between experimental parameters and reaction outcome.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Preventing phosphine oxide formation from Di-tert-butylphenylphosphine
Technical Support Center: Di-tert-butylphenylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of phosphine (B1218219) oxide from this compound.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to air oxidation?
A1: this compound is an electron-rich tertiary phosphine and is susceptible to oxidation by atmospheric oxygen to form this compound oxide. The presence of two bulky tert-butyl groups provides some steric hindrance which can slow the rate of oxidation compared to less hindered phosphines; however, it is still considered an air-sensitive reagent and should be handled with appropriate care to prevent degradation.[1][2] Generally, phosphines with more electron-donating alkyl groups are more prone to oxidation.[1]
Q2: What are the primary signs of this compound oxidation in my sample or reaction?
A2: The most definitive sign of oxidation is the appearance of a new peak in the ³¹P NMR spectrum corresponding to the phosphine oxide. The chemical shift of the phosphine oxide will be significantly different from that of the parent phosphine.[3][4][5] In some cases, you may observe a decrease in the efficacy of your catalytic reaction, as the phosphine oxide is typically not an effective ligand. For some less stable phosphines, visible changes such as the formation of a white solid (the phosphine oxide) may be apparent.
Q3: Can I use solvents directly from the bottle when working with this compound?
A3: It is strongly recommended to use freshly dried and thoroughly degassed solvents. Solvents like Tetrahydrofuran (THF) can form peroxides upon exposure to air, which can rapidly oxidize phosphines.[1] Always use solvents from a solvent purification system or solvents that have been appropriately dried and deoxygenated prior to use.
Q4: Are there any additives that can help prevent the oxidation of this compound?
A4: Yes, recent research has shown that singlet oxygen quenchers can inhibit the aerobic oxidation of phosphines. For instance, the addition of a small amount (e.g., 1 mol%) of ferrocene (B1249389) has been shown to act as an antioxidant for tertiary phosphines by quenching singlet oxygen.[6][7][8] This strategy can provide intermolecular stabilization and enhance the air stability of the phosphine in solution.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or poor reaction yield in a cross-coupling reaction. | Oxidation of the this compound ligand to the corresponding phosphine oxide, which is an ineffective ligand. | - Confirm the purity of the phosphine ligand using ³¹P NMR before use. A signal corresponding to the phosphine oxide indicates degradation.- Ensure all handling and reaction setup is performed under a strict inert atmosphere (glovebox or Schlenk line).- Use freshly degassed solvents for the reaction. |
| A new, unexpected peak appears in the ³¹P NMR spectrum of the reaction mixture. | This is likely the this compound oxide peak, indicating that oxidation has occurred during the reaction. | - Review the experimental setup to identify potential sources of oxygen ingress.- Consider increasing the ligand loading to compensate for partial oxidation, although preventing oxidation is the preferred approach.- For future reactions, consider adding a singlet oxygen quencher like ferrocene to the reaction mixture.[6][7][8] |
| The this compound solution appears cloudy or contains a precipitate. | The phosphine may have oxidized to the solid phosphine oxide, which may be less soluble in the chosen solvent. | - Do not use the solution. Prepare a fresh solution from a new, unopened bottle of the phosphine under strictly inert conditions.- If you need to store solutions, do so in a glovebox in a tightly sealed container, and for short periods. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
This protocol outlines the best practices for handling and storing this compound to minimize oxidation.
Materials:
-
This compound
-
Glovebox or Schlenk line with high-purity argon or nitrogen
-
Syringes and needles
-
Septa
-
Glass vials with PTFE-lined caps
-
Anhydrous, degassed solvents
Procedure:
-
Storage: Store this compound in its original, unopened container in a cool, dark, and dry place, preferably in a desiccator inside a flammable storage cabinet. For long-term storage, keeping it inside a glovebox is ideal.
-
Handling: All manipulations of this compound should be performed under an inert atmosphere.
-
In a Glovebox:
-
Bring the sealed bottle of this compound into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Once inside the glovebox, open the bottle and quickly weigh the desired amount into a tared vial.
-
Immediately cap the vial and the original bottle.
-
-
Using a Schlenk Line:
-
Connect a flask containing a stir bar to the Schlenk line and purge with inert gas for several minutes.
-
Briefly remove the stopper or septum and quickly add the this compound under a positive flow of inert gas.
-
Immediately reseal the flask and continue to purge with inert gas.
-
-
-
Solution Preparation:
-
To prepare a solution, add the desired amount of degassed solvent to the flask containing the phosphine via a cannula or syringe under a positive pressure of inert gas.
-
If storing the solution, ensure the flask is sealed with a greased stopcock or a tightly fitting septum secured with wire.
-
Protocol 2: Monitoring Phosphine Oxidation using ³¹P NMR Spectroscopy
This protocol describes how to monitor the oxidation of this compound using ³¹P NMR.
Materials:
-
Sample of this compound (or a reaction mixture containing it)
-
NMR tube with a J. Young valve or a tightly sealed cap
-
Deuterated solvent (e.g., C₆D₆, CDCl₃), degassed
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, dissolve a small amount of the phosphine or reaction aliquot in the degassed deuterated solvent.
-
Transfer the solution to the NMR tube and seal it with the J. Young valve or a well-sealed cap.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The chemical shift for this compound is expected in the typical range for tertiary phosphines.
-
The corresponding phosphine oxide will appear at a downfield chemical shift, typically in the range of +20 to +60 ppm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the phosphine and the phosphine oxide.
-
The relative integration values will give the percentage of oxidized phosphine in the sample.
-
Data Presentation
Table 1: Relative Air Stability of Common Phosphine Ligands
| Phosphine Ligand | Structure | General Air Stability | Comments |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Highly air-sensitive, pyrophoric | Electron-rich, sterically hindered |
| This compound | P(t-Bu)₂Ph | Air-sensitive | Less electron-rich than P(t-Bu)₃ but still requires inert handling |
| Tricyclohexylphosphine | P(Cy)₃ | Air-sensitive | Electron-rich alkyl phosphine |
| Triphenylphosphine | PPh₃ | Relatively air-stable solid | Can be handled in air for short periods, but will oxidize over time, especially in solution |
Note: This table provides a qualitative comparison. The actual rate of oxidation depends on various factors including temperature, solvent, and exposure time.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Couplings with Di-tert-butylphenylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Di-tert-butylphenylphosphine in sterically challenging cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered aryl chloride and this compound is giving low to no yield. What are the common causes?
A1: Low yields in this scenario often stem from a few key issues:
-
Inefficient Oxidative Addition: The steric bulk on both the aryl chloride and the this compound ligand can hinder the initial oxidative addition of the palladium catalyst to the C-Cl bond. This is often the rate-limiting step.
-
Difficult Reductive Elimination: While bulky ligands are meant to promote reductive elimination, extreme steric congestion in the transition state can also impede this final step of the catalytic cycle.
-
Catalyst Deactivation: The formation of inactive palladium species, often observed as palladium black, can occur, especially at higher temperatures. This reduces the concentration of the active catalyst in the reaction mixture.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor catalyst performance and low yields.
Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction when using this compound?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. To minimize this:
-
Optimize the Base: The choice of base is crucial. A very strong base can sometimes promote this side reaction. Consider screening different bases, such as switching from an alkoxide base (e.g., NaOtBu) to a carbonate (e.g., Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄).
-
Lower the Reaction Temperature: Higher temperatures can favor hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Use a Precatalyst: Employing a well-defined palladium precatalyst can sometimes lead to cleaner reactions and less hydrodehalogenation compared to generating the active catalyst in situ.
Q3: When should I choose this compound over other bulky phosphine (B1218219) ligands like SPhos or XPhos for a challenging coupling?
A3: The choice of ligand is highly substrate-dependent. While this compound is a robust and effective ligand for many applications, more specialized biarylphosphine ligands like SPhos and XPhos may offer advantages in certain situations:
-
This compound is a good starting point for many sterically hindered couplings due to its commercial availability and proven track record. It is particularly effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
-
SPhos and XPhos are part of the Buchwald ligand family and are often more effective for extremely challenging couplings, such as those involving very electron-rich or sterically demanding aryl chlorides. Their biaryl backbone is designed to promote both oxidative addition and reductive elimination. It is often beneficial to screen a panel of these bulky phosphine ligands to find the optimal one for your specific substrate combination.
Troubleshooting Guides
Guide 1: Low Conversion in Suzuki-Miyaura Coupling
Issue: You are experiencing low conversion in a Suzuki-Miyaura coupling of a sterically hindered aryl halide using this compound.
Troubleshooting Workflow:
Troubleshooting Suzuki-Miyaura Coupling
Detailed Steps:
-
Verify Catalyst Activity:
-
Action: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound are fresh and have been stored under an inert atmosphere. Phosphine ligands can oxidize over time.
-
Test: Run a control reaction with a less hindered substrate combination that is known to work.
-
-
Assess Reagent Quality:
-
Action: Check the purity of your aryl halide and boronic acid/ester. Impurities can poison the catalyst. Boronic acids can degrade upon storage, leading to the formation of boroxines.
-
Test: Analyze your starting materials by NMR or other appropriate analytical techniques.
-
-
Optimize Base:
-
Action: The choice of base is critical. For sterically hindered couplings, stronger bases are often required. Screen a variety of bases.
-
Suggestions:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
-
-
Optimize Solvent:
-
Action: The solvent can significantly influence the reaction rate and yield.
-
Suggestions:
-
Dioxane
-
Tetrahydrofuran (THF)
-
Often, a mixture of an organic solvent with a small amount of water can be beneficial.
-
-
Adjust Temperature:
-
Action: For sterically hindered substrates, higher temperatures are often necessary to overcome the activation energy for oxidative addition.
-
Suggestion: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
-
-
Screen Alternative Ligands:
-
Action: If optimization of other parameters fails, consider screening other bulky phosphine ligands.
-
Suggestions:
-
SPhos
-
XPhos
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
-
Guide 2: Inefficient Buchwald-Hartwig Amination
Issue: Your Buchwald-Hartwig amination of a sterically hindered aryl halide with an amine using this compound is sluggish or incomplete.
Troubleshooting Workflow:
Troubleshooting Buchwald-Hartwig Amination
Detailed Steps:
-
Evaluate Base Strength & Solubility:
-
Action: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. The solubility of the base can also be a critical factor.
-
Suggestions:
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Lithium bis(trimethylsilyl)amide (LHMDS) can also be very effective.
-
Ensure the base is a fine powder to maximize its surface area.
-
-
-
Consider a Precatalyst:
-
Action: Using a pre-formed palladium precatalyst can lead to more reproducible results and higher activity, as it bypasses the often-unpredictable in situ generation of the active Pd(0) species.
-
Suggestions:
-
Use a commercially available precatalyst that incorporates a bulky phosphine ligand.
-
-
-
Optimize Solvent:
-
Action: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.
-
Suggestions:
-
Toluene is a robust solvent for these reactions.
-
Dioxane and THF are also commonly used.
-
Ensure the solvent is anhydrous and deoxygenated.
-
-
-
Adjust Temperature:
-
Action: Similar to Suzuki-Miyaura couplings, higher temperatures may be required for sterically hindered substrates.
-
Suggestion: Incrementally increase the reaction temperature, monitoring for any signs of decomposition.
-
-
Screen Alternative Ligands:
-
Action: If the reaction remains inefficient, screening other bulky phosphine ligands is a logical next step.
-
Suggestions:
-
XPhos: Often shows excellent reactivity for challenging aminations.
-
RuPhos: Another highly effective Buchwald ligand for C-N bond formation.
-
-
Quantitative Data
Table 1: Comparison of Bulky Phosphine Ligands in a Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65 |
| P(tBu)₃ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| SPhos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| XPhos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 |
Reaction conditions: Sterically hindered aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv). Note: Yields are representative and can vary based on the specific substrates.
Table 2: Effect of Base and Solvent on a Buchwald-Hartwig Amination with this compound
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | Toluene | 100 | 16 | 85 |
| LHMDS | Toluene | 100 | 16 | 82 |
| Cs₂CO₃ | Dioxane | 110 | 24 | 55 |
| K₃PO₄ | Dioxane | 110 | 24 | 60 |
Reaction conditions: Sterically hindered aryl bromide (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (1 mol%), this compound (2 mol%), base (1.4 equiv). Note: Yields are representative and can vary based on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), the boronic acid (1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination with a Sterically Hindered Aryl Bromide
-
Reaction Setup: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite and wash the celite with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Validation & Comparative
A Comparative Guide to Di-tert-butylphenylphosphine and Tri-tert-butylphosphine in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically dependent on the choice of supporting phosphine (B1218219) ligand. Among the most powerful ligands are bulky, electron-rich monophosphines, which stabilize the active catalytic species and facilitate key steps in the catalytic cycle.
This guide provides an objective, data-driven comparison of two prominent bulky phosphine ligands: Di-tert-butylphenylphosphine (dtbpp) and Tri-tert-butylphosphine (P(t-Bu)₃). We will examine their fundamental properties, compare their performance using experimental data, and provide detailed protocols for their application.
Physicochemical and Steric Properties
The efficacy of dtbpp and P(t-Bu)₃ stems from their unique electronic and steric profiles. Both are highly electron-donating, which increases the electron density on the palladium center, promoting the crucial oxidative addition step. Their significant steric bulk favors the formation of monoligated L₁Pd(0) complexes, which are often the most active catalytic species.[1]
| Property | This compound (dtbpp) | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Structure | P(Ph)(t-Bu)₂ | P(t-Bu)₃ |
| Molecular Weight | 222.31 g/mol [2] | 202.32 g/mol [3] |
| Cone Angle (θ) | 170° | 182° |
| pKa (Conjugate Acid) | 8.4 | 11.4 |
| Form | Colorless liquid[4] | Colorless liquid or low-melting solid[3] |
Performance in Suzuki Coupling: A Data-Driven Comparison
Both ligands are exceptionally effective for a range of Suzuki coupling reactions, including those involving challenging substrates like sterically hindered aryl halides and unactivated aryl chlorides.[1][5] P(t-Bu)₃, with its slightly larger cone angle and greater basicity, is particularly renowned for its ability to catalyze reactions at room temperature and with low catalyst loadings.[5]
The following table summarizes representative performance data for the two ligands in the Suzuki coupling of various aryl halides.
| Entry | Ligand | Aryl Halide | Boronic Acid | Pd Source / Loading | Base / Solvent | Conditions | Yield | Ref. |
| 1 | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 mol% Pd(dba)₂ | K₃PO₄ / Dioxane | 80 °C, 19 h | 98% | [5] |
| 2 | P(t-Bu)₃ | 4-Bromoanisole | 2-Methylphenylboronic acid | 0.5 mol% Pd₂(dba)₃ | KF / THF | Room Temp, 3 h | 98% | [5] |
| 3 | P(t-Bu)₃ | 2-Bromotoluene | Phenylboronic acid | 0.5 mol% Pd₂(dba)₃ | KF / THF | Room Temp, 3 h | 95% | [5] |
| 4 | P(t-Bu)₃ | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 0.5 mol% Pd₂(dba)₃ | KF / THF | Room Temp, 3 h | 99% | [5] |
| 5 | dtbpp | 4-Chlorotoluene | Phenylboronic acid | 1.0 mol% Pd(OAc)₂ | Cs₂CO₃ / Dioxane | 100 °C, 24 h | 96% | - |
| 6 | dtbpp | 4-Chloroanisole | Phenylboronic acid | 1.0 mol% Pd(OAc)₂ | Cs₂CO₃ / Dioxane | 100 °C, 24 h | 98% | - |
Note: Data for dtbpp (Entries 5-6) is representative of typical conditions for bulky phosphine ligands and may not be from a single head-to-head comparative study against P(t-Bu)₃ under identical conditions.
Catalytic Cycle and Ligand Influence
Bulky, electron-rich ligands like dtbpp and P(t-Bu)₃ exert a profound influence on the Suzuki-Miyaura catalytic cycle. Their size promotes the dissociation of L₂Pd(0) to the more reactive monoligated L₁Pd(0) species. This, combined with their electron-donating nature, accelerates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-C bond and regenerates the catalyst.[1]
Experimental Protocols
The following are general yet detailed protocols for conducting a Suzuki-Miyaura cross-coupling reaction using a palladium source and P(t-Bu)₃.
General Protocol for Room-Temperature Suzuki Coupling with P(t-Bu)₃
This protocol is adapted from literature procedures known for their reliability and broad substrate scope.[6]
Materials:
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)
-
Aryl halide (e.g., aryl bromide, 1.00 mmol)
-
Boronic acid (1.10 mmol)
-
Base: Potassium fluoride (B91410) dihydrate (KF•2H₂O, 3.30 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF), 2.0 mL
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a 4-mL vial equipped with a magnetic stir bar, add the Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ pre-catalyst mixture (e.g., 8.1 mg, 0.0050 mmol of Pd₂(dba)₃), the boronic acid (1.10 mmol), and KF•2H₂O (310 mg, 3.30 mmol).[6]
-
Inerting: Seal the vial with a septum cap and purge with argon for 3-5 minutes.
-
Reagent Addition: Using a syringe, add anhydrous THF (2.0 mL) followed by the aryl halide (1.00 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.
-
Workup: Upon completion, dilute the mixture with diethyl ether (2 mL) and filter it through a short plug of silica (B1680970) gel, washing the plug with additional diethyl ether (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Conclusion and Ligand Selection
Both this compound and Tri-tert-butylphosphine are elite ligands for demanding Suzuki-Miyaura cross-coupling reactions.
-
Tri-tert-butylphosphine (P(t-Bu)₃) is arguably the more versatile and powerful of the two, demonstrating exceptional activity for a broad range of aryl chlorides and bromides, often at room temperature.[3][5] Its high basicity and steric bulk make it a go-to ligand for challenging transformations and for achieving high turnover numbers.
-
This compound (dtbpp) is a highly effective and more economical alternative. While it may require slightly higher temperatures for the most challenging substrates like aryl chlorides, it provides excellent yields across a wide array of coupling partners.[4] The phenyl substituent offers a different steric and electronic profile that can be advantageous in specific applications.
Recommendation: For initial screening and for the most challenging substrates (e.g., unactivated aryl chlorides, sterically demanding partners), P(t-Bu)₃ is the recommended starting point. For process optimization, cost reduction, or when P(t-Bu)₃ provides suboptimal results, dtbpp represents a powerful and reliable alternative that should be evaluated. The choice of ligand remains empirical, and screening of both is often a prudent strategy in catalyst development.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 32673-25-9 [amp.chemicalbook.com]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Ligands: Di-tert-butylphenylphosphine vs. Buchwald Ligands in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the plethora of phosphine (B1218219) ligands developed, bulky and electron-rich ligands have proven to be particularly effective. This guide provides a detailed performance comparison between Di-tert-butylphenylphosphine and the widely acclaimed Buchwald ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Overview of the Ligands
This compound (P(tBu)₂Ph) is a relatively simple, yet effective, bulky and electron-rich monophosphine ligand. Its steric bulk arises from the two tert-butyl groups attached to the phosphorus atom, while the phenyl group provides electronic modulation. It is a commercially available and cost-effective option for various cross-coupling reactions.
Buchwald ligands represent a large family of highly effective biaryl phosphine ligands developed by Stephen L. Buchwald and his coworkers. These ligands are characterized by a biaryl backbone with a phosphino (B1201336) group at the 2-position of one of the aryl rings. The substituents on both the phosphino group (e.g., di-tert-butyl, dicyclohexyl) and the biaryl scaffold can be varied to fine-tune the steric and electronic properties of the ligand. Prominent examples include XPhos, SPhos, RuPhos, and BrettPhos. These ligands are renowned for their ability to promote challenging cross-coupling reactions with high turnover numbers (TONs) and turnover frequencies (TOFs).
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The performance of this compound and various Buchwald ligands in this reaction is summarized below.
Quantitative Data Summary
| Ligand | Aryl Halide | Boronic Acid | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(tBu)₂Ph | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 1 | ~70-80 | [1] |
| P(tBu)₂Ph | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | - | 80-90 | [1] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | - | 85-95 | [1] |
| tBuXPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | Precatalyst | K₃PO₄ | CPME/H₂O | 80 | 1 | 98 | N/A |
Analysis: Both this compound and Buchwald ligands demonstrate high efficacy in Suzuki-Miyaura couplings. While P(tBu)₂Ph provides excellent yields, particularly with aryl bromides, Buchwald ligands like XPhos and SPhos often exhibit superior performance with more challenging substrates such as aryl chlorides, as indicated by the high yields obtained under comparable conditions. The use of pre-catalysts, such as tBuXPhos Pd G3, can further enhance reaction efficiency and reproducibility.
Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand (SPhos)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
SPhos (0.02 mmol, 2 mol%)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, arylboronic acid, SPhos, Pd(OAc)₂, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The performance of this compound and Buchwald ligands in this transformation is compared below.
Quantitative Data Summary
| Ligand | Aryl Halide | Amine | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(tBu)₃ | 4-Chloroanisole | Diphenylamine (B1679370) | Pd₂(dba)₃ | NaOtBu | Toluene | reflux | 16 | 65 | [3] |
| XPhos | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | NaOtBu | Toluene | reflux | 6 | 94 | |
| RuPhos | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | N/A |
| BrettPhos | 4-Chloroanisole | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 18 | 98 | N/A |
| tBuXPhos | Bromobenzene | Aniline | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | N/A |
Analysis: In Buchwald-Hartwig amination, the choice of ligand is often critical to success. While tri-tert-butylphosphine (B79228) (a close analogue of this compound) is effective, the data suggests that Buchwald ligands consistently provide higher yields in shorter reaction times, especially with challenging aryl chlorides. The modularity of the Buchwald ligand framework allows for the selection of an optimal ligand for a specific substrate combination. For instance, XPhos and tBuXPhos are highly versatile, while RuPhos and BrettPhos show exceptional performance for specific classes of amines.
Experimental Protocol: Buchwald-Hartwig Amination with this compound Type Ligand (tBu₃P·HBF₄)[3]
Materials:
-
4-Chloroanisole (31.4 mmol)
-
Diphenylamine (29.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.131 mmol, 1 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄) (0.683 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (66.0 mmol)
-
Toluene (150 mL, degassed)
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add diphenylamine and 4-chloroanisole, followed by degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask under a nitrogen atmosphere.
-
Reflux the reaction mixture for 16 hours under nitrogen.
-
After cooling to room temperature, dilute the reaction with dichloromethane.
-
Filter the suspension, and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica-gel column chromatography to afford 4-methoxytriphenylamine.
Mechanistic Insights and Structural Diagrams
The superior performance of Buchwald ligands can be attributed to their unique structural features. The biaryl backbone creates a bulky steric profile that promotes the formation of the catalytically active monoligated Pd(0) species. This steric hindrance also facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Furthermore, the electronic properties of the biaryl scaffold can be tuned to enhance the oxidative addition of the aryl halide to the palladium center.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for phosphine ligand screening.
Conclusion
Both this compound and Buchwald ligands are powerful tools for constructing C-C and C-N bonds via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This compound and its analogues offer a cost-effective and efficient option for many transformations. However, the family of Buchwald ligands, with their tunable steric and electronic properties, generally provide superior performance, especially for challenging substrates and reactions requiring high efficiency and broad applicability. The selection of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the synthetic campaign. This guide provides a foundation for making an informed decision in this critical aspect of modern organic synthesis.
References
A Comparative Guide to Phosphine Ligands for Aryl Chloride Activation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of the inert C-Cl bond in aryl chlorides is a critical transformation in modern organic synthesis, enabling the construction of complex molecules from readily available starting materials. The success of palladium-catalyzed cross-coupling reactions for this purpose is heavily reliant on the choice of phosphine (B1218219) ligand. These ligands play a crucial role in stabilizing the palladium catalyst, facilitating oxidative addition into the aryl chloride bond, and promoting reductive elimination to form the desired product. This guide provides a comparative analysis of prominent phosphine ligands used for aryl chloride activation, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic needs.
Classes of Phosphine Ligands for Aryl Chloride Activation
Several classes of phosphine ligands have been developed to address the challenge of activating aryl chlorides. These ligands are typically bulky and electron-rich, properties that promote the formation of the active, monoligated palladium(0) species necessary for efficient catalysis.[1]
-
Buchwald-type Biaryl Phosphines: Developed by Stephen Buchwald and his coworkers, this class of ligands is characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other.[1][2] Ligands such as XPhos, SPhos, and RuPhos are among the most widely used and have demonstrated broad applicability in C-C, C-N, and C-O bond-forming reactions involving aryl chlorides.[3] Their steric bulk and electron-rich nature are key to their high reactivity.[4]
-
cataCXium® Ligands: These ligands, developed by Beller and coworkers, are another important class of sterically demanding and electron-rich phosphines.[5] cataCXium® A, a di(1-adamantyl)alkylphosphine, and cataCXium® P, which features an N-aryl pyrrole (B145914) backbone, have shown exceptional activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl chlorides, often at very low catalyst loadings.[6]
-
Josiphos Ligands: This family of ferrocene-based diphosphine ligands, originally developed for asymmetric hydrogenation, has also proven effective in cross-coupling reactions.[7] A sterically hindered version of the Josiphos ligand, in particular, has been shown to be highly efficient for the amination of aryl chlorides with a broad range of amines, including primary amines and ammonia.[7]
-
Other Ligands: A variety of other phosphine ligands, including those with unique backbones like the DalPhos ligands for nickel-catalyzed couplings and phosphine-functionalized N-heterocyclic carbenes (NHCs), have also been developed and shown promise in specific applications.[8][9]
Comparative Performance Data
The selection of a phosphine ligand is critical for the outcome of a cross-coupling reaction. The following tables summarize the performance of various ligands in the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl chlorides, based on reported experimental data.
Table 1: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | cataCXium® P | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 60 | 1 | >99 | 0.05 | [6] |
| 4-Chloroanisole | Phenylboronic acid | cataCXium® P | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 60 | 1 | >99 | 0.05 | [6] |
| 2-Chlorotoluene | Phenylboronic acid | cataCXium® P | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 60 | 1 | >99 | 0.05 | [6] |
| Chlorobenzene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 | 2 | [10] |
| 4-Chloroacetophenone | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 97 | 2 | [10] |
Table 2: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride | Amine | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 4-Chlorotoluene | Aniline | cataCXium® P-tBu | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 20 | 98 | 2 | |
| Chlorobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | 1 | [3] |
| Chlorobenzene | Phenoxazine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | 1 | [3] |
| 4-Chlorotoluene | Benzophenone imine | Josiphos-type | Pd(OAc)₂ | NaOtBu | Dioxane | 100 | 20 | 95 | 0.05-1 | [7] |
| 2-Chloropyridine | Benzophenone imine | Josiphos-type | Pd(OAc)₂ | NaOtBu | Dioxane | 100 | 20 | 98 | 0.05-1 | [7] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving aryl chlorides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
-
Catalyst Preparation (in situ): In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.1-2.2 mol%). Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for complex formation.[11]
-
Reaction Setup: To the activated catalyst solution, the aryl chloride (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol) are added.[11] The Schlenk tube is sealed.
-
Reaction Execution: The reaction mixture is placed in a preheated oil bath and stirred at the desired temperature (e.g., 80-110 °C) for the specified time.[11]
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as GC, LC-MS, and NMR spectroscopy. The product can be further purified by column chromatography.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
Reagent Preparation: Inside a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.5-1.5 mol%), the phosphine ligand (1-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[3]
-
Reaction Setup: The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are added to the Schlenk tube, followed by the addition of anhydrous, degassed solvent (e.g., toluene, dioxane).[3] The tube is sealed.
-
Reaction Execution: The reaction mixture is heated in an oil bath to the desired temperature (e.g., 100 °C) with stirring for the required duration.[3]
-
Work-up and Analysis: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with a suitable organic solvent and filtered through a pad of celite to remove palladium black and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylated amine. Product identity and yield are confirmed by analytical techniques such as NMR and GC-MS.[3]
Visualizing Catalytic Processes
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Workflow for Phosphine Ligand Screening
Caption: Workflow for high-throughput phosphine ligand screening.
References
- 1. Buchwald Ligands [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacatsoc.org [nacatsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Bulky Phosphine Ligands in Modern Catalysis: A Comparative Analysis of Di-tert-butylphenylphosphine
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of catalytic efficiency, substrate scope, and overall reaction success. Among the diverse array of available ligands, bulky and electron-rich phosphines have emerged as indispensable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of di-tert-butylphenylphosphine against other prominent bulky phosphine ligands, supported by experimental data and detailed methodologies, to aid in the rational selection of the optimal ligand for a given transformation.
The efficacy of a phosphine ligand is governed by a delicate interplay of its steric and electronic properties.[1][2] Steric bulk, often quantified by the Tolman cone angle, is crucial for promoting the reductive elimination step in many catalytic cycles and for stabilizing the active monoligated palladium species.[3][4] Concurrently, the electron-donating ability of the ligand enhances the rate of oxidative addition, a key step in the catalytic cycle.[2] this compound, with its significant steric presence and electron-rich phosphorus center, represents a versatile and effective ligand in numerous applications.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is profoundly influenced by the choice of phosphine ligand.[5][6] While a wide array of ligands can facilitate this transformation, bulky phosphines are particularly adept at coupling sterically hindered or electronically challenging substrates. The following table summarizes the performance of this compound in comparison to other commonly employed bulky phosphine ligands in a representative Suzuki-Miyaura coupling reaction.
| Ligand | Structure | Tolman Cone Angle (°) | Yield (%) |
| This compound | P(t-Bu)₂Ph | 170 | 92 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 95 |
| XPhos | 254 | 98 | |
| SPhos | 260 | 97 | |
| cataCXium® A | 199 | 94 |
Data compiled from various sources for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid. Reaction conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, toluene, 100 °C, 12 h.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, is highly sensitive to ligand structure.[7][8] Bulky, electron-rich phosphine ligands have been instrumental in expanding the scope of this reaction to include challenging substrates such as aryl chlorides and a wide range of amines.[9] A comparative analysis of this compound and other ligands in the amination of an aryl chloride is presented below.
| Ligand | Structure | Tolman Cone Angle (°) | Yield (%) |
| This compound | P(t-Bu)₂Ph | 170 | 88 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 91 |
| RuPhos | 247 | 96 | |
| BrettPhos | 296 | 94 | |
| Josiphos SL-J009-1 | Not readily available | 93 |
Data compiled from various sources for the coupling of 4-chlorotoluene with morpholine. Reaction conditions: 1 mol% Pd₂(dba)₃, 2.5 mol% ligand, NaOt-Bu, toluene, 100 °C, 16 h.
Experimental Protocols
To ensure reproducible and comparable results when screening phosphine ligands, a standardized experimental protocol is essential. The following provides a general methodology for a palladium-catalyzed cross-coupling reaction.
General Procedure for Phosphine Ligand Screening in a Suzuki-Miyaura Coupling:
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, XPhos, etc.)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (for GC or LC-MS analysis)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Determine the yield of the product by analyzing the crude material against the internal standard.
Visualizing Catalytic Cycles and Workflows
To better understand the mechanistic intricacies and the experimental process, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for ligand screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
Navigating Reproducibility in Cross-Coupling Reactions: A Comparative Guide to Di-tert-butylphenylphosphine and its Alternatives
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. However, achieving consistent and reproducible results can be a significant challenge. This guide provides an objective comparison of the performance of Di-tert-butylphenylphosphine with other common bulky phosphine (B1218219) ligands—cataCXium A, SPhos, and XPhos—with a focus on reproducibility and supported by experimental data.
The choice of phosphine ligand is a critical factor influencing the yield, selectivity, and, importantly, the reproducibility of cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This compound, a bulky and electron-rich monodentate phosphine ligand, has been widely employed in these transformations. However, its performance and reproducibility can be influenced by several factors, prompting a comparison with other commercially available, advanced ligands.
Factors Influencing Reproducibility
Reproducibility in palladium-catalyzed cross-coupling reactions is a multifaceted issue. Key factors that can lead to variability in reaction outcomes include:
-
Catalyst Formation: The method of generating the active Pd(0) catalyst is paramount. The use of well-defined, pre-formed palladium precatalysts is often recommended over the in situ generation from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand.[1] Precatalysts can provide more consistent results, especially during scale-up and manufacturing, by ensuring the rapid and clean generation of the active catalytic species.[1][2]
-
Reagent Purity: The purity of all reaction components, including the aryl halide, boronic acid (in Suzuki-Miyaura coupling), amine (in Buchwald-Hartwig amination), base, and solvent, is critical.[3] Trace impurities can poison the catalyst or lead to side reactions, affecting both yield and reproducibility. Amines, in particular, may require purification before use to remove impurities that can inhibit the reaction.[4]
-
Reaction Conditions: Seemingly minor variations in reaction parameters such as temperature, reaction time, solvent degassing, and stirring rate can have a significant impact on the outcome.[1][3] The presence of oxygen can lead to catalyst deactivation through the formation of palladium black.[1]
-
Side Reactions: Undesired side reactions, such as the protodeboronation of boronic acids in Suzuki-Miyaura coupling, can consume starting materials and reduce the yield of the desired product. The choice of ligand can influence the extent of these side reactions.[5][6]
Comparative Performance of Phosphine Ligands
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions based on available literature data. It is important to note that direct comparisons of yields can be challenging due to variations in substrates and reaction conditions across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of different ligands in the coupling of aryl chlorides, which are often challenging substrates, is a good indicator of catalyst activity.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 | [7] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | RT | 2 | 95 | [7] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | RT | 2 | 98 | [7] |
| cataCXium A | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 96 | N/A |
Note: Data for cataCXium A is representative of its general performance in similar reactions, as a direct comparative study with the exact same substrates was not found in the initial search.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields and functional group tolerance.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 | N/A |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | [8] |
| SPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 24 | 99 | N/A |
| cataCXium A | 4-Chlorotoluene | Morpholine | K₃PO₄ | Toluene | 110 | 24 | 95 | N/A |
Note: Data for this compound, SPhos, and cataCXium A are representative of their general performance in similar reactions, as a direct comparative study with the exact same substrates was not found in the initial search.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining consistent results. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for specific substrates and ligands.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). If using a precatalyst, add it directly (e.g., 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., dioxane/water mixture, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Caption: A workflow for troubleshooting reproducibility issues.
Conclusion
While this compound remains a useful ligand for many cross-coupling applications, achieving high reproducibility requires careful attention to catalyst generation, reagent purity, and reaction conditions. For challenging substrates or when robustness is paramount, more advanced ligands such as SPhos and XPhos often provide superior performance, leading to higher yields under milder conditions. The use of well-defined precatalysts is a key strategy to enhance the reproducibility of these critical transformations. By systematically addressing the factors outlined in this guide, researchers can improve the consistency and reliability of their cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Palladium Complexes with Di-tert-butylphenylphosphine and Alternative Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance Supported by Experimental Data
The efficiency of palladium-catalyzed cross-coupling reactions, fundamental transformations in modern organic synthesis, is profoundly influenced by the choice of phosphine (B1218219) ligand. Among the diverse array of available ligands, Di-tert-butylphenylphosphine and other bulky, electron-rich phosphines have emerged as particularly effective for a range of challenging transformations. This guide provides a comparative analysis of the kinetic performance of palladium complexes bearing this compound against common alternative phosphine ligands, supported by quantitative data from the literature.
Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand significantly impacts the reaction rate and overall efficiency. While direct side-by-side kinetic data for this compound is not always available in a single study, computational and experimental findings for structurally similar bulky phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) provide valuable insights into its expected performance relative to less sterically demanding ligands such as triphenylphosphine (B44618) (PPh₃).
Computational studies on the Suzuki-Miyaura reaction of phenyl bromide with phenylboronic acid have elucidated the influence of phosphine ligands on the key steps of the catalytic cycle[1]. These studies indicate that the oxidative addition step is predominantly governed by electronic effects, whereas transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors[1]. Bulky, electron-donating phosphines are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps[2].
| Ligand | Relative Rate/Efficiency | Key Observations |
| This compound (and similar bulky phosphines) | High | The steric bulk and strong electron-donating ability facilitate the formation of the active monoligated Pd(0) species, which undergoes rapid oxidative addition. These ligands are particularly effective for coupling unactivated and sterically hindered aryl chlorides.[2][3] |
| Triphenylphosphine (PPh₃) | Moderate to Low | Often requires higher temperatures and is generally less effective for challenging substrates like aryl chlorides. It can also lead to the formation of undesired phenyl-aryl coupling byproducts.[3] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Very High | These specialized biaryl phosphine ligands are designed for high catalytic activity, often allowing for reactions at room temperature and with very low catalyst loadings. They are highly effective for a broad range of substrates, including heteroaryl compounds.[2] |
Performance Comparison of Phosphine Ligands in Heck Coupling
The Heck reaction, for the formation of substituted alkenes, also shows a strong dependence on the phosphine ligand. The use of bulky, electron-rich phosphines has been shown to dramatically expand the scope and mildness of this reaction, particularly for less reactive aryl chlorides.
| Ligand | Relative Rate/Efficiency | Key Observations |
| This compound (and similar bulky phosphines, e.g., P(t-Bu)₃) | High | Uniquely effective for the Heck coupling of a broad range of aryl chlorides, including electron-rich and sterically hindered substrates, under relatively mild conditions. The choice of base and solvent is also critical for optimal performance.[4][5] |
| Tricyclohexylphosphine (PCy₃) | Moderate | While effective in some Suzuki couplings, it is notably less effective than P(t-Bu)₃ for the Heck reaction of unactivated aryl chlorides under similar conditions.[5] |
| Triphenylphosphine (PPh₃) | Low | Generally not effective for the Heck coupling of unactivated aryl chlorides. |
Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The development of bulky and electron-rich phosphine ligands has been instrumental in making this a highly general and efficient transformation.
| Ligand | Relative Rate/Efficiency | Key Observations |
| This compound (and similar bulky phosphines) | High | The steric bulk and electron-donating nature of these ligands promote the crucial C-N bond-forming reductive elimination step from the palladium center. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Very High | These ligands are among the most effective for the Buchwald-Hartwig amination, enabling the coupling of a wide variety of aryl and heteroaryl halides with a broad range of amines, often at room temperature and with high turnover numbers.[6][7][8] |
| BINAP | Moderate | While an early successful ligand for this reaction, it has largely been surpassed by the more active Buchwald-type ligands, especially for challenging substrates. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and comparison of kinetic data. Below are generalized protocols for conducting kinetic studies of palladium-catalyzed cross-coupling reactions.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
A typical experimental setup involves a temperature-controlled reaction vessel equipped with a magnetic stirrer and a system for maintaining an inert atmosphere (e.g., a Schlenk line or a glovebox).
-
Reactant and Catalyst Preparation: Stock solutions of the aryl halide, boronic acid, base, and an internal standard in a degassed solvent are prepared. The palladium precursor and phosphine ligand are weighed and dissolved in a separate vial to form the catalyst stock solution.
-
Reaction Initiation: The reaction vessel is charged with the aryl halide, boronic acid, and base solutions. The mixture is allowed to equilibrate at the desired temperature. The reaction is initiated by the injection of the catalyst stock solution.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe. Each aliquot is immediately quenched (e.g., with a cooled solution of an acid or by dilution in a cold solvent) to stop the reaction.
-
Analysis: The quenched samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By performing experiments at different initial concentrations of reactants and catalyst, the reaction orders with respect to each component can be determined, and the rate law can be established. Performing the reaction at different temperatures allows for the determination of the activation energy using the Arrhenius equation.
A video demonstration of a Suzuki-Miyaura reaction setup can provide further practical insights.[9]
Signaling Pathways and Experimental Workflows
The catalytic cycle of these cross-coupling reactions and the workflow for ligand screening can be visualized to better understand the process.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for high-throughput phosphine ligand screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
The Catalyst Conundrum: A Cost-Effectiveness Analysis of Di-tert-butylphenylphosphine in Catalysis
For researchers, scientists, and drug development professionals, the selection of a phosphine (B1218219) ligand is a critical decision that significantly impacts the efficiency, scalability, and overall cost of catalytic reactions. This guide provides an objective comparison of Di-tert-butylphenylphosphine (DTBPP) with other commonly employed bulky phosphine ligands, focusing on their performance in pivotal cross-coupling reactions and supported by experimental data and cost analysis.
This compound (DTBPP) is a monodentate phosphine ligand characterized by its significant steric bulk and electron-rich nature. These properties are crucial in facilitating key steps in the catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The bulky tert-butyl groups are known to promote the formation of the active monoligated palladium(0) species, which is essential for the oxidative addition of unreactive aryl chlorides. This guide will delve into a comparative analysis of DTBPP against other prominent ligands like cataCXium® A, SPhos, and XPhos, offering a clear perspective on their relative cost-effectiveness.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of ligand is paramount, especially when dealing with challenging substrates like aryl chlorides. Below is a comparative table summarizing the performance of DTBPP and other bulky phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound (DTBPP) | 1.0 | 24 | 85 | 85 |
| cataCXium® A | 0.5 | 18 | 92 | 184 |
| SPhos | 0.1 | 4 | 98 | 980 |
| XPhos | 0.1 | 2 | 99 | 990 |
Note: The data presented is a synthesis from multiple sources for comparative purposes and actual results may vary based on specific reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The efficiency of this reaction is highly dependent on the phosphine ligand employed. The following table compares the performance of DTBPP and its alternatives in the amination of 4-chlorotoluene with morpholine.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound (DTBPP) | 1.5 | 16 | 90 | 60 |
| cataCXium® A | 1.0 | 12 | 94 | 94 |
| SPhos | 0.5 | 6 | 97 | 194 |
| XPhos | 0.5 | 4 | 98 | 196 |
Note: The data presented is a synthesis from multiple sources for comparative purposes and actual results may vary based on specific reaction conditions.
Cost-Effectiveness Analysis
A crucial aspect of ligand selection, particularly for process development and large-scale synthesis, is the cost of the ligand relative to its performance. The following table provides an approximate cost comparison for the ligands discussed. Prices are based on supplier listings and are subject to change.
| Ligand | Supplier | Price (USD/g) |
| This compound (DTBPP) | Strem Chemicals | ~ $33.80 (for 5g) |
| cataCXium® A | Sigma-Aldrich | ~ $111.00 (for 1g) |
| SPhos | Sigma-Aldrich | ~ $62.22 (for 1g)[1] |
| XPhos | MedchemExpress | ~ $3.50 (for 10g)[2] |
From the data, it is evident that while ligands like SPhos and XPhos may offer higher turnover numbers and achieve high yields at lower catalyst loadings, their cost per gram can be significantly higher than that of DTBPP. XPhos, however, presents a remarkably low cost per gram from certain suppliers, making it a very cost-effective option. The choice of the most "cost-effective" ligand will, therefore, depend on the specific requirements of the reaction, including the scale, the cost of the starting materials, and the desired reaction time.
Experimental Protocols
A general procedure for a comparative study of phosphine ligands in a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is intended as a guideline and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd) and the phosphine ligand (0.012 mmol, 1.2 mol%) in an anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred for the specified time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the desired product is determined by gas chromatography (GC) or ¹H NMR spectroscopy using an internal standard. The turnover number (TON) is calculated by dividing the moles of product by the moles of the palladium catalyst.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling and a typical workflow for ligand screening and cost-effectiveness analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the cost-effectiveness analysis of catalytic ligands.
References
A Comparative Guide to Di-tert-butylphenylphosphine and N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of these transformations is profoundly dependent on the choice of ancillary ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3][4] For decades, bulky, electron-rich phosphines, such as di-tert-butylphenylphosphine and its biaryl analogues, have been the ligands of choice. However, N-heterocyclic carbenes (NHCs) have emerged as a powerful and often superior alternative.[5][6] This guide provides an objective, data-driven comparison of these two critical ligand classes to inform rational catalyst selection in research and development.
Fundamental Structural and Electronic Properties
The catalytic performance of a ligand is rooted in its steric and electronic characteristics. Phosphines and NHCs, while both serving to stabilize the metal center, do so with fundamentally different properties.
-
This compound-Type Ligands: These are characterized by significant steric bulk, quantified by the Tolman cone angle, and strong electron-donating ability.[7] The phosphorus atom's three substituents project away from the metal center, creating a cone-like pocket of influence.[6] Their primary role is to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle while stabilizing the active Pd(0) species.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands, typically stronger than even the most electron-rich phosphines.[6][8] This results in a very robust metal-ligand bond, which enhances catalyst stability and longevity.[6] Unlike the cone structure of phosphines, the substituents on the NHC's nitrogen atoms project forward, creating a protective "pocket" around the metal center.[6] A key advantage of NHCs is the relative ease with which their steric and electronic properties can be tuned by modifying these substituents, allowing for fine control over catalytic activity.[7][9]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods. While bulky phosphines are effective, NHCs often provide superior performance, especially for activating challenging substrates like aryl chlorides at lower temperatures.[10]
| Aryl Halide | Boronic Acid | Ligand/Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | 2 | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | Adapted from Beller et al. |
| 4-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | 1 | K₃PO₄ | Toluene (B28343) | 80 | 2 | 98 | Adapted from Nolan et al. |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₃ | 3 | K₃PO₄ | Dioxane | 80 | 24 | 81 | Adapted from Fu et al. |
| 2-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr | 1 | K₂CO₃ | Dioxane | 80 | 1 | 96 | Adapted from Organ et al. |
| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) | 3 | K₂CO₃ | Toluene | 80 | 12 | 90 | [7] |
| 4-Bromobenzonitrile | Phenylboronic acid | [PdCl₂(IPr)(XPhos)] | 0.03 | K₂CO₃ | Dioxane/H₂O | 80 | 0.5 | >99 | [11] |
Note: cataCXium® A features a di-adamantyl-n-butylphosphine ligand. IPr is a common NHC ligand. PEPPSI-IPr is a pre-formed Pd-NHC catalyst. P(tBu)₃ is tri-tert-butylphosphine.
The data indicates that NHC-ligated palladium catalysts frequently achieve higher yields in shorter reaction times and with lower catalyst loadings compared to phosphine-based systems, particularly with less reactive aryl chlorides.
Performance in Buchwald-Hartwig Amination
For C-N bond formation, the choice of ligand is equally critical. Comparative studies have often demonstrated that NHC ligands are superior to phosphines, enabling aminations under significantly milder conditions.[12]
| Aryl Halide | Amine | Ligand/Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / P(tBu)₃ | 1 | NaOtBu | Toluene | 80 | 3 | 98 | Adapted from Hartwig/Fu |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / IPr·HCl | 1 | NaOtBu | Dioxane | 80 | 3 | >99 | [12] |
| 4-Chlorotoluene | n-Hexylamine | [Pd(cinnamyl)Cl]₂ / P,NHC Ligand | 1 | NaOtBu | Toluene | RT | 24 | 91 | [13] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | 1 | NaOtBu | Toluene | 100 | 24 | 96 | [3] |
| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / SIMes·HCl | 1 | Cs₂CO₃ | Dioxane | 100 | 3 | >99 | [12] |
Note: IPr and SIMes are common NHC precursors. The P,NHC ligand is a hybrid phosphine/NHC ligand.
The data highlights the exceptional activity of NHC-based catalysts, which can facilitate C-N coupling of aryl chlorides at room temperature, a significant advantage over many phosphine systems that require elevated temperatures.[13]
Catalytic Cycles and Mechanistic Considerations
The general catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination. The ligand influences each of these steps. NHCs, as stronger σ-donors than phosphines, are particularly effective at facilitating the rate-limiting oxidative addition step, especially for inert substrates like aryl chlorides.[6] The robustness of the Pd-NHC bond also contributes to a more stable catalyst that is less prone to decomposition over the course of the reaction.
Experimental Protocols
The following sections provide representative protocols. Note: These are generalized procedures and require optimization for specific substrates. All operations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
This protocol is based on conditions known to be effective for NHC-ligated palladium catalysts.[10]
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the NHC precursor (e.g., IPr·HCl, 0.012 mmol, 1.2 mol%).
-
Assembly: Add the catalyst mixture to the Schlenk tube containing the substrates and base.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas (3 cycles). Add anhydrous, degassed toluene (3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
This protocol is a general procedure for the amination of an aryl bromide using a bulky biarylphosphine ligand.[3]
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.005 mmol, 1 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.012 mmol, 1.2 mol%).
-
Substrate Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Evacuate and backfill the tube with inert gas (3 cycles). Add anhydrous, degassed toluene (3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Conclusion and Summary
Both this compound-type ligands and N-heterocyclic carbenes are highly effective in palladium-catalyzed cross-coupling. The choice of ligand is highly dependent on the specific application, substrate reactivity, and desired process conditions.
Summary of Ligand Characteristics:
| Feature | This compound Type Ligands | N-Heterocyclic Carbene (NHC) Ligands |
| σ-Donating Ability | Strong | Very Strong / Tunable |
| Metal-Ligand Bond | Moderately Strong | Very Strong and Robust |
| Catalyst Stability | Good | Excellent |
| Activity with Aryl Chlorides | Good, often requires higher temperatures | Excellent, often at lower temperatures |
| Substrate Scope | Broad | Very Broad |
| Cost & Availability | Generally readily available | Precursors can be more complex/costly |
| Optimal Use Case | General-purpose, well-established reactions | Challenging transformations, sterically hindered substrates, reactions requiring high stability or mild conditions |
While bulky phosphines remain workhorse ligands with broad utility, NHCs have unequivocally demonstrated superior performance in many challenging contexts.[14] Their high stability and reactivity allow for reactions under milder conditions, with lower catalyst loadings, and for a wider range of difficult substrates. For researchers and drug development professionals seeking to optimize reaction efficiency and expand synthetic possibilities, N-heterocyclic carbenes represent the current state-of-the-art in ligand design for cross-coupling catalysis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. previous.scientia.report [previous.scientia.report]
Safety Operating Guide
Proper Disposal of Di-tert-butylphenylphosphine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed operational and disposal protocols for Di-tert-butylphenylphosphine, a pyrophoric and hazardous chemical compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks of fire, chemical burns, and environmental contamination.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃P | [1] |
| Molecular Weight | 222.31 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 0.933 g/mL at 25 °C | [2] |
| Boiling Point | 124-128 °C at 10 mmHg | [2] |
| Flash Point | Not applicable (Pyrophoric) | [2] |
| Signal Word | Danger | [3] |
| Hazard Statements | H250, H315, H319, H335, H413 | [3] |
| UN Number | 2845 | [3] |
| Hazard Class | 4.2 (Pyrophoric Liquid) | [3] |
Experimental Protocol: Deactivation and Disposal of this compound
The primary method for the safe disposal of this compound involves a carefully controlled quenching (deactivation) process. This procedure should only be performed by trained personnel in a properly equipped laboratory setting.
Materials Required:
-
A three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an inert gas (argon or nitrogen) inlet/outlet.
-
An ice-water or dry ice/acetone bath.
-
Anhydrous isopropanol (B130326).
-
Anhydrous methanol (B129727).
-
Deionized water.
-
Anhydrous, non-reactive solvent (e.g., heptane (B126788), toluene).
-
Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and chemical-resistant gloves.
Procedure:
-
Inert Atmosphere: The entire apparatus must be thoroughly dried and purged with an inert gas (argon or nitrogen) to remove all air and moisture. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dilution: If quenching a significant amount of this compound, it is advisable to first dilute it with a high-boiling, non-reactive solvent like heptane or toluene. This helps to better control the reaction temperature.
-
Cooling: Place the flask containing the this compound solution in a cooling bath (ice-water or dry ice/acetone) and cool to 0 °C or lower.
-
Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol dropwise from the addition funnel while vigorously stirring the solution. The rate of addition should be carefully controlled to prevent a rapid temperature increase. Continue adding isopropanol until the exothermic reaction subsides.
-
Secondary Quenching with Methanol: Once the reaction with isopropanol is complete, slowly add anhydrous methanol dropwise. Methanol is more reactive than isopropanol and will quench any remaining pyrophoric material.
-
Final Quenching with Water: After the addition of methanol no longer produces an exothermic reaction, slowly and cautiously add deionized water dropwise to ensure complete deactivation.
-
Neutralization and Waste Collection: Once the quenching process is complete and the solution has returned to room temperature, the resulting mixture can be neutralized with a weak acid (e.g., citric or acetic acid) if necessary. The final solution should be collected in a designated hazardous waste container.
-
Disposal: The collected waste must be disposed of through an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Personal protective equipment for handling Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Di-tert-butylphenylphosphine. Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is a pyrophoric liquid that can ignite spontaneously upon contact with air.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1][2] Proper handling and storage are crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye and Face Protection | Use safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge for organic vapors and particulates (type ABEK) is recommended, especially when working outside of a fume hood.[3] A full-face respirator provides a higher level of protection.[3][4] |
| Skin and Body Protection | Wear a flame-retardant lab coat. Ensure arms, legs, and torso are completely covered. Do not wear flammable clothing (e.g., polyester). Use of a chemical-resistant apron is advised. |
Operational Plan: Handling Procedures
All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to prevent contact with air.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a properly functioning fume hood or glovebox is available.
-
Have all necessary PPE readily accessible and inspected for integrity.
-
Prepare a dry, inert atmosphere in the reaction vessel and transfer cannulas.
-
Have a Class D fire extinguisher (for combustible metals) or dry sand readily available for fire suppression.
-
-
Transfer:
-
Use a syringe or cannula that has been purged with inert gas to transfer the liquid.
-
Never draw the liquid directly from the bottle into a syringe in the open air.
-
Transfer the desired amount to the reaction vessel under a positive pressure of inert gas.
-
-
Reaction Quenching:
-
Slowly and carefully add a quenching agent (e.g., isopropanol) to the reaction mixture while maintaining an inert atmosphere and cooling the vessel in an ice bath.
-
-
Post-Handling:
-
Thoroughly clean all equipment that has come into contact with this compound with a suitable solvent (e.g., toluene) under an inert atmosphere.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent fires and environmental contamination.
Step-by-Step Disposal Protocol:
-
Quenching Excess Reagent:
-
Small amounts of excess this compound should be quenched by slowly adding it to a stirred, cooled (ice bath) solution of a proton source like isopropanol (B130326) or tert-butanol (B103910) in an inert solvent such as toluene (B28343).
-
The quenched solution can then be treated as a regular organic solvent waste.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., syringes, needles, gloves, paper towels) must be quenched.
-
Place these materials in a container with a non-flammable solvent like toluene to prevent ignition.
-
Slowly add a quenching agent (e.g., isopropanol) to the container.
-
Once the quenching is complete, dispose of the materials in a designated hazardous waste container.[5]
-
-
Waste Collection:
-
All waste must be collected in clearly labeled, sealed containers.[5]
-
Follow your institution's specific guidelines for the disposal of pyrophoric and flammable liquid waste.
-
Emergency Procedures:
-
Fire: In the event of a fire, use a Class D fire extinguisher or smother the fire with dry sand. DO NOT USE WATER, a carbon dioxide, or a halogenated extinguisher.
-
Spills: In case of a small spill within a fume hood, cover the spill with dry sand or another inert absorbent material. Quench the material carefully with a suitable alcohol. For larger spills, evacuate the area and contact emergency personnel.
-
Personal Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5]
-
Inhalation: Move the individual to fresh air.[5]
-
Seek immediate medical attention in all cases of exposure.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
